2-Methoxy-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZFJRHYSCZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431794 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13836-62-9 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-methoxy-2-methylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The described methodology follows a three-step sequence involving esterification, Williamson ether synthesis, and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust three-step process starting from the commercially available 2-hydroxy-2-methylpropanoic acid. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
The initial step involves the protection of the carboxylic acid functionality of 2-hydroxy-2-methylpropanoic acid via esterification to yield methyl 2-hydroxy-2-methylpropanoate. This is followed by the key methylation step, a Williamson ether synthesis, where the tertiary hydroxyl group is converted to a methoxy group. The final step is the hydrolysis of the methyl ester to afford the target compound, this compound.
Experimental Protocols
Step 1: Esterification of 2-Hydroxy-2-methylpropanoic Acid
This step aims to protect the carboxylic acid group as a methyl ester to prevent interference in the subsequent methylation reaction. A common and effective method is the Fischer-Speier esterification.
Reaction:
(CH₃)₂C(OH)COOH + CH₃OH ⇌ (CH₃)₂C(OH)COOCH₃ + H₂O
Experimental Procedure:
-
To a solution of 2-hydroxy-2-methylpropanoic acid (1 equivalent) in methanol (5-10 volumes), a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05-0.1 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl 2-hydroxy-2-methylpropanoate, which can be further purified by distillation if necessary.
Step 2: Williamson Ether Synthesis for Methylation
This is the core step where the methoxy group is introduced. The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[1][2][3] Given that the substrate is a tertiary alcohol, a strong base is required to form the alkoxide.[2]
Reaction:
(CH₃)₂C(OH)COOCH₃ + CH₃I + Base → (CH₃)₂C(OCH₃)COOCH₃ + Base·HI
Experimental Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is made in anhydrous tetrahydrofuran (THF).
-
A solution of methyl 2-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
The reaction mixture is then cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise.
-
The reaction is stirred at room temperature overnight. Progress is monitored by TLC or GC.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, methyl 2-methoxy-2-methylpropanoate, can be purified by fractional distillation.
Step 3: Hydrolysis of Methyl 2-methoxy-2-methylpropanoate
The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.
Reaction:
(CH₃)₂C(OCH₃)COOCH₃ + NaOH → (CH₃)₂C(OCH₃)COONa + CH₃OH (CH₃)₂C(OCH₃)COONa + HCl → (CH₃)₂C(OCH₃)COOH + NaCl
Experimental Procedure:
-
To a solution of methyl 2-methoxy-2-methylpropanoate (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v), sodium hydroxide (1.5-2.0 equivalents) is added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC).
-
The methanol is removed under reduced pressure.
-
The aqueous residue is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid at 0 °C.
-
The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield this compound. Further purification can be achieved by crystallization or distillation.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are representative and can vary based on the specific reaction conditions and scale.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Hydroxy-2-methylpropanoic acid | Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-6 |
| 2 | Methyl 2-hydroxy-2-methylpropanoate | Sodium hydride, Methyl iodide | Anhydrous THF | 0 to RT | 12-16 |
| 3 | Methyl 2-methoxy-2-methylpropanoate | Sodium hydroxide, Hydrochloric acid | Methanol/Water | RT to 50 | 2-4 |
Table 2: Expected Yields and Physical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Methyl 2-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 | >90 | Liquid |
| Methyl 2-methoxy-2-methylpropanoate | C₆H₁₂O₃ | 132.16 | 70-85 | Liquid |
| This compound | C₅H₁₀O₃ | 118.13 | >90 | Liquid |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (s, 6H, -C(CH₃)₂), ~3.3 (s, 3H, -OCH₃), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~23 (-C(CH₃)₂), ~52 (-OCH₃), ~78 (-C(OCH₃)-), ~180 (-COOH) |
| IR (neat, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~2980, 2940 (C-H stretch), ~1100 (C-O stretch) |
| Mass Spec. (EI, m/z) | [M]+ not typically observed. Key fragments: [M-CH₃]+, [M-OCH₃]+, [M-COOH]+ |
Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental data may vary.
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Chemical transformations in the synthesis pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for each synthetic step, from reaction setup to product isolation and purification.
Caption: General experimental workflow for each synthetic step.
This comprehensive guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
References
Spectroscopic Profile of 2-Methoxy-2-methylpropanoic Acid: A Technical Guide
Introduction
2-Methoxy-2-methylpropanoic acid is a carboxylic acid containing a quaternary carbon substituted with a methoxy group and two methyl groups. This unique structure gives rise to a distinct spectroscopic signature. Accurate characterization of this compound is crucial for its application in various research and development contexts. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1 Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H |
| -OCH₃ | 3.2 - 3.4 | Singlet | 3H |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
2.1.2 Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | 20 - 25 |
| -OCH₃ | 50 - 55 |
| -C (CH₃)₂ | 75 - 85 |
| -COOH | 175 - 185 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Ether & Carboxylic Acid) | 1050 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 118.13 g/mol ), the following is predicted for electron ionization (EI) mass spectrometry.
| m/z | Predicted Fragment |
| 118 | [M]⁺ (Molecular Ion) |
| 103 | [M - CH₃]⁺ |
| 87 | [M - OCH₃]⁺ |
| 73 | [M - COOH]⁺ |
| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |
| 45 | [COOH]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed, standard protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: 10-15 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: 200-220 ppm
-
Pulse angle: 30-45 degrees
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shifts using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place 1-2 mg of the solid sample into an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Gently grind the mixture with the pestle to a fine, homogeneous powder.
-
Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard.
-
Set the ionization mode (e.g., EI for fragmentation or ESI for molecular ion determination).
-
Set the appropriate mass range for data acquisition.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For EI, this is often via a direct insertion probe or gas chromatography. For ESI, this is typically via liquid chromatography or direct infusion.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ etc., depending on the ionization mode).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxy-2-methylpropanoic acid. Due to the limited availability of experimental spectra in public databases, this guide is based on predicted spectroscopic values derived from established principles of NMR spectroscopy and analysis of its constituent functional groups. It also outlines detailed experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra, intended to assist researchers in structural elucidation and characterization.
Molecular Structure and Predicted NMR Data
This compound possesses a simple yet distinct structure that gives rise to a predictable NMR spectrum. The molecule contains a carboxylic acid group, a methoxy group, and two equivalent methyl groups attached to a quaternary carbon.
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are crucial for researchers in identifying the compound and verifying its structure upon synthesis or isolation.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH ₃)₂ | 1.3 - 1.6 | Singlet | 6H |
| -OCH ₃ | 3.2 - 3.5 | Singlet | 3H |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | 20 - 30 |
| -OC H₃ | 50 - 60 |
| -C (CH₃)₂ | 75 - 85 |
| -C OOH | 170 - 180 |
Experimental Protocols
The following section details the methodologies for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Adherence to these protocols is essential for achieving accurate and reproducible results.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral analysis.
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][2]
-
Solvent Selection: A suitable deuterated solvent that dissolves the sample and does not have overlapping signals in the regions of interest should be chosen. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts, particularly for the acidic proton.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
If necessary, gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Spectrometer Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[4]
-
Spectral Width: 10-15 ppm.[3]
-
Pulse Angle: 30-45 degrees.[3]
-
Acquisition Time: 2-4 seconds.[4]
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[4]
-
Spectral Width: 200-220 ppm.[3]
-
Pulse Angle: 30-45 degrees.[3]
-
Acquisition Time: 1-2 seconds.[4]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Calibration: Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative ratio of protons.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Logical workflow for NMR spectrum analysis.
References
Mass Spectrometry of 2-Methoxy-2-methylpropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-2-methylpropanoic acid. Due to the limited availability of direct mass spectral data for this specific compound in scientific literature, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to predict its fragmentation behavior and outline robust analytical protocols.
Predicted Electron Ionization Mass Spectrum and Fragmentation
The mass spectrum of this compound is anticipated to be characterized by a weak or absent molecular ion peak, a common feature for aliphatic carboxylic acids.[1][2] The fragmentation pattern will be dictated by the presence of the carboxylic acid, the quaternary carbon, and the methoxy group.
Predicted Fragmentation Pathways:
Under electron ionization (EI), the initial event is the formation of a molecular ion ([M]•+). The primary fragmentation routes are predicted to be alpha-cleavages and rearrangements.
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.
-
Loss of the methoxy group (•OCH₃) would lead to a significant acylium ion.
-
Loss of the carboxyl group (•COOH) is another probable fragmentation.[3]
-
-
Loss of a Methyl Group: Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃).
-
Rearrangements: McLafferty-type rearrangements are not expected for this molecule due to the absence of a gamma-hydrogen.
A diagram illustrating the predicted fragmentation pathways is provided below.
Caption: Predicted EI fragmentation of this compound.
Predicted Quantitative Mass Spectral Data:
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction and would need to be confirmed by experimental data.
| m/z | Predicted Ion Structure | Predicted Relative Abundance |
| 118 | [C₅H₁₀O₃]⁺˙ (Molecular Ion) | Low |
| 87 | [C₄H₇O₂]⁺ | High |
| 71 | [C₄H₇O]⁺ | Medium |
| 45 | [COOH]⁺ | Medium |
| 43 | [C₃H₇]⁺ | High (Base Peak) |
| 31 | [CH₃O]⁺ | Medium |
Experimental Protocols
Due to the polar nature and relatively low volatility of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.[4] Silylation is a common and effective derivatization method for carboxylic acids.[5]
A. Sample Preparation and Derivatization (Silylation):
-
Extraction: If the analyte is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction. Acidify the sample with hydrochloric acid and extract with a non-polar solvent like diethyl ether or ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester.[6]
B. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injection: Splitless injection mode is recommended for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS can be used for the direct analysis of this compound without derivatization, which can simplify sample preparation.[7] Reversed-phase chromatography with electrospray ionization (ESI) in negative ion mode is the recommended approach.
A. Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.
-
Dilution: Dilute the supernatant with the initial mobile phase to ensure compatibility and good peak shape.
B. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is appropriate.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50-200.
-
Fragmentor Voltage: 100 V.
-
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS offer a robust starting point for method development and routine analysis. It is important to emphasize that the fragmentation data presented is predictive and should be confirmed with experimental analysis of a certified reference standard. The provided protocols can be optimized to suit specific instrumentation and matrix requirements, ensuring accurate and reliable quantification of this compound in various research and development applications.
References
An In-depth Technical Guide to 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpropanoic acid, with the CAS number 13836-62-9, is a carboxylic acid derivative. This technical guide provides a summary of its known physical constants, a detailed synthesis protocol, and general experimental methodologies for the determination of its physical properties. While this compound serves as a chemical intermediate, publicly available information on its direct biological activity, involvement in signaling pathways, or specific applications in drug development is limited.
Physical Constants
The available quantitative data for this compound are summarized in the table below.
| Physical Constant | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Boiling Point | 205 °C | [1] |
| Density | 1.053 g/cm³ | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis Protocol
A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]
Reaction: Methyl 2-methoxy-2-methylpropionate → this compound
Materials:
-
Methyl 2-methoxy-2-methylpropionate
-
Methanol
-
Potassium hydroxide (KOH)
-
3N Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexahydronaphthalene/ether mixture (1:1)
Procedure:
-
Dissolve Methyl 2-methoxy-2-methylpropionate in methanol.
-
Add an aqueous solution of potassium hydroxide to the methanolic solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the organic solvent by distillation under reduced pressure.
-
Wash the remaining aqueous phase with a 1:1 hexahydronaphthalene/ether mixture.
-
Acidify the aqueous phase with 3N hydrochloric acid.
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Concentrate the organic phase to dryness under reduced pressure to yield this compound.[1]
Synthesis Workflow
References
2-Methoxy-2-methylpropanoic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy in research and development. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to assess its intrinsic stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 13836-62-9 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | No data available |
| Purity | Typically available at ≥95% |
Stability Profile and Summary
Based on available safety data sheets, this compound is considered stable under recommended storage and handling conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermolysis) are not extensively available in the public domain. Therefore, the following sections provide a framework for assessing the intrinsic stability of this molecule based on its functional groups and general chemical principles.
The following table summarizes the known and potential stability information for this compound.
| Stress Condition | Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible | 2-Hydroxy-2-methylpropanoic acid, Methanol |
| Basic Hydrolysis | Susceptible | 2-Hydroxy-2-methylpropanoic acid, Methanol |
| Oxidation | Susceptible | Various oxidative cleavage products |
| Thermal | Potentially unstable at elevated temperatures | Decarboxylation and other decomposition products |
| Photolytic | Potential for degradation upon exposure to UV light | Photolytic cleavage products |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines should be strictly adhered to.
Storage Conditions:
-
Protect from heat and sources of ignition.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Use only in a well-ventilated area to avoid inhalation of fumes or dust.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1]
-
Wash hands thoroughly after handling.[1]
Potential Degradation Pathways
The chemical structure of this compound, containing both a carboxylic acid and an ether functional group, suggests potential susceptibility to degradation under certain conditions.
Caption: Potential degradation pathways of this compound.
Hydrolysis
The ether linkage in this compound can be susceptible to cleavage under both acidic and basic conditions, leading to the formation of 2-hydroxy-2-methylpropanoic acid and methanol. The carboxylic acid group can also participate in reactions, although the ether linkage is generally considered the more labile site for hydrolysis under these conditions.
Oxidation
The tertiary carbon atom adjacent to the ether oxygen and the carboxylic acid group could be susceptible to oxidative attack. Strong oxidizing agents could lead to the cleavage of the molecule, resulting in a variety of smaller, oxygenated products.
Thermal Degradation
Carboxylic acids, particularly when heated, can undergo decarboxylation. While the stability of this compound at elevated temperatures is not documented, it is a potential degradation pathway to consider. High temperatures could also lead to other complex decomposition reactions.
Experimental Protocols for Forced Degradation Studies
To comprehensively evaluate the stability of this compound, a series of forced degradation (stress testing) studies should be conducted. These studies involve exposing the compound to conditions more severe than accelerated storage conditions to identify potential degradation products and pathways.
Caption: A logical workflow for assessing the stability of a chemical compound.
Development of a Stability-Indicating Analytical Method
Prior to initiating forced degradation studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed. This method must be able to separate the parent compound from all potential degradation products.
Acidic and Basic Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) at a concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid before analysis.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature and protect it from light.
-
Sampling: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60 °C).
-
Sampling: For the solid-state study, dissolve a portion of the solid in a suitable solvent at each time point. For the solution-state study, withdraw aliquots.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Photostability
-
Exposure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: At appropriate time intervals, collect samples of both the exposed and control materials.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | ||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | - | 48 h | 80 | ||
| Thermal (Solution) | - | 48 h | 60 | ||
| Photolytic (Solid) | ICH Q1B | - | RT | ||
| Photolytic (Solution) | ICH Q1B | - | RT |
Table 2: Purity and Impurity Profile after Forced Degradation
| Stress Condition | Retention Time of Parent (min) | % Purity of Parent | Retention Time of Degradant 1 (min) | % Area of Degradant 1 |
| Initial (T=0) | - | - | ||
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal (Solid) | ||||
| Thermal (Solution) | ||||
| Photolytic (Solid) | ||||
| Photolytic (Solution) |
Conclusion
While this compound is generally stable under recommended storage conditions, its chemical structure suggests potential for degradation through hydrolysis, oxidation, and thermal stress. This technical guide provides a framework for researchers and drug development professionals to assess the intrinsic stability of this compound. The detailed experimental protocols for forced degradation studies and the templates for data presentation will enable a systematic evaluation of its stability profile, which is critical for its successful application in scientific research and development. It is strongly recommended that these studies be performed to ensure the quality and reliability of this compound in its intended use.
References
Navigating the Biological Landscape of 2-Methoxy-2-methylpropanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpropanoic acid is a small carboxylic acid derivative with a unique structural motif. While scientific literature dedicated specifically to the biological activities of its direct derivatives is not extensive, the exploration of structurally related analogs provides valuable insights into its potential pharmacological applications. This technical guide consolidates the available information on the biological activities of compounds sharing key structural features with this compound, offering a comprehensive overview for researchers in drug discovery and development. This document will delve into the reported anti-inflammatory, anticancer, and hypolipidemic activities of related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anti-inflammatory and Antioxidant Activity
Derivatives of structurally similar compounds, such as 2-methoxyphenols, have been investigated for their anti-inflammatory and antioxidant properties. These studies often focus on the inhibition of key enzymes and pathways involved in the inflammatory response.
Quantitative Data for 2-Methoxyphenol Derivatives
| Compound | Activity | IC50 / CC50 | Assay |
| Curcumin | Cytotoxicity | Lowest CC50 | MTT Assay on HSG cells[1] |
| Dehydrodiisoeugenol | Cytotoxicity | Second lowest CC50 | MTT Assay on HSG cells[1] |
| Isoeugenol | Cytotoxicity | Third lowest CC50 | MTT Assay on HSG cells[1] |
| Dehydrodiisoeugenol | COX-2 Inhibition | Potent Inhibitor | Northern Blot on RAW 264.7 cells[1] |
| bis-Ferulic acid | COX-2 Inhibition | Moderate Inhibitor | Northern Blot on RAW 264.7 cells[1] |
| Curcumin | COX-2 Inhibition | Moderate Inhibitor | Northern Blot on RAW 264.7 cells[1] |
Experimental Protocols
MTT Assay for Cytotoxicity: [1]
The 50% cytotoxic concentration (CC50) against human submandibular gland tumor cell line (HSG) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
-
Cell Plating: HSG cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
COX-2 Gene Expression Assay (Northern Blot): [1]
The inhibitory effects on lipopolysaccharide (LPS)-induced COX-2 gene expression in RAW 264.7 macrophage cells are determined by Northern blot assay.
-
Cell Culture and Treatment: RAW 264.7 cells are pre-treated with the test compounds for a specific duration before being stimulated with LPS to induce COX-2 expression.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Gel Electrophoresis: A specific amount of total RNA from each sample is separated by size on a denaturing agarose gel.
-
Northern Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for COX-2 mRNA.
-
Detection: The signal from the labeled probe is detected using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes).
-
Analysis: The intensity of the COX-2 mRNA band is quantified and normalized to a housekeeping gene (e.g., GAPDH) to determine the relative expression levels.
Signaling Pathway
The anti-inflammatory activity of some methoxy-containing phenolic compounds, such as 2-methoxy-4-vinylphenol, has been shown to involve the Nrf2/ARE pathway, leading to the upregulation of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) and subsequent inhibition of inducible nitric oxide synthase (iNOS).[2][3]
Anticancer Activity
Analogs of 2-methoxyestradiol, which contain a methoxy group, have demonstrated antitumor activity.[4] Their mechanisms of action often involve microtubule depolymerization and the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[5][6] While not direct derivatives of this compound, their study provides a rationale for investigating similar activities in this class of compounds.
Quantitative Data for 2-Methoxyestradiol Analogs
| Compound | Cell Line | IC50 (µM) |
| 2-Fluoroethoxyestradiol (2FEE2) | LN229 (human glioma) | ~2-fold more potent than 2ME2[5] |
| 2-Fluoroethoxyestradiol (2FEE2) | 1A9 (human ovarian carcinoma) | ~2-fold more potent than 2ME2[5] |
Experimental Protocol
Antiproliferative Activity Assay (MTT-based): [5]
-
Cell Seeding: Cancer cell lines (e.g., LN229, 1A9) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Staining: Following incubation, MTT is added to each well, and the plates are incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
IC50 Calculation: The drug concentration that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathway
A key mechanism of action for 2-methoxyestradiol and its analogs is the inhibition of HIF-1α, a transcription factor that plays a central role in tumor adaptation to hypoxia.
Hypolipidemic Activity
Patented research on 2-methyl-2-phenoxy-propionic acid derivatives, which share the 2-methylpropionic acid core, indicates their potential as hypocholesterolemic and hypolipemic agents.[7] This suggests that derivatives of this compound could also be explored for their effects on lipid metabolism.
Experimental Protocol
In Vivo Hypolipidemic Activity in a High-Fat Diet-Induced Rodent Model:
-
Animal Model: Male Wistar rats or other suitable rodent models are used.
-
Induction of Hyperlipidemia: Animals are fed a high-fat diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.
-
Compound Administration: The test compounds are administered orally or via another appropriate route for a defined treatment period. A control group receives the vehicle, and a positive control group may receive a standard hypolipidemic drug (e.g., a statin).
-
Blood Collection: Blood samples are collected at the beginning and end of the treatment period.
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using standard enzymatic kits.
-
Data Analysis: The changes in lipid profiles between the treatment groups and the control groups are statistically analyzed to determine the hypolipidemic efficacy of the test compounds.
Experimental Workflow
Conclusion
While direct and extensive research on the biological activities of this compound derivatives is currently limited in the public domain, the available data on structurally related compounds provide a strong rationale for their further investigation. The potential for anti-inflammatory, anticancer, and hypolipidemic activities, as suggested by studies on analogous structures, highlights promising avenues for future drug discovery and development efforts centered on this chemical scaffold. This guide serves as a foundational resource, encouraging further exploration into the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[18F]fluoroethoxyestradiol for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and biological activities of novel 2-methoxyestradiol analogs, 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, and a radiosynthesis of 2-[(18)F]fluoroethoxyestradiol for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Methoxy-2-methylpropanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropanoic acid, detailing its chemical and physical properties, synthesis, and spectroscopic data. The primary focus of this review is on the biological significance of a key derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a potent dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. This guide includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.
Chemical and Physical Properties of this compound
This compound is a carboxylic acid with the molecular formula C5H10O3.[1][2] Its chemical structure features a central carbon atom bonded to a carboxylic acid group, a methoxy group, and two methyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13836-62-9 | [1][2] |
| Molecular Formula | C5H10O3 | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Boiling Point | 205 °C | [1] |
| Density | 1.053 g/cm³ | [1] |
| Flash Point | 85 °C | [1] |
Synthesis of this compound
A general and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-methoxy-2-methylpropionate.[2][3]
Experimental Protocol: Hydrolysis of Methyl 2-methoxy-2-methylpropionate
Materials:
-
Methyl 2-methoxy-2-methylpropionate (2.08 g, 15.74 mmol)[2][3]
-
1:1 Hexahydronaphthalene/ether mixture
Procedure:
-
Dissolve methyl 2-methoxy-2-methylpropionate in methanol in a round-bottom flask.[2][3]
-
Add an aqueous solution of potassium hydroxide to the flask.[2][3]
-
Stir the reaction mixture at room temperature for 4 hours.[2][3]
-
Upon completion of the reaction, remove the methanol by distillation under reduced pressure.[2][3]
-
Wash the remaining aqueous phase with a 1:1 mixture of hexahydronaphthalene and ether.[2][3]
-
Extract the acidified aqueous phase with dichloromethane (3 x 20 mL).[2][3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2][3]
-
Concentrate the dried organic phase under reduced pressure to yield this compound.[2][3]
This procedure affords the desired product in a 67% yield.[2][3]
Synthesis Workflow
Spectroscopic Data
The structure of this compound has been confirmed by ¹H NMR spectroscopy.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 12.48 | s | 1H | -COOH | [2][3] |
| 3.12 | s | 3H | -OCH₃ | [2][3] |
| 1.27 | s | 6H | -C(CH₃)₂ | [2][3] |
Solvent: DMSO-d₆, Spectrometer: 400 MHz[2][3]
Biological Activity of a Key Derivative: A Dual PPARα/γ Agonist
While this compound itself has not been extensively studied for its biological activity, a significant derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid , has been identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, making them important therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.
Synthesis of the Dual PPARα/γ Agonist
The synthesis of this enantiomerically pure dual PPARα/γ agonist has been a subject of research, with several routes developed to produce the compound in significant quantities.[4] While the specific details of the multi-step synthesis are extensive, the general strategy involves the coupling of key intermediates to construct the final complex molecule.
A request for the full-text research article is recommended for a complete understanding of the synthetic routes.[4]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon binding to a ligand, such as the this compound derivative, the receptor undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.
Experimental Protocol: PPAR Transactivation Assay
The activity of PPAR agonists is commonly evaluated using a cell-based transactivation assay, often employing a luciferase reporter gene.
Principle:
This assay measures the ability of a compound to activate a specific PPAR isoform (α or γ). Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to the PPAR LBD, the fusion protein activates the transcription of the luciferase gene, leading to light emission that can be quantified.
Materials:
-
HEK293T cells
-
Expression plasmid for PPARα-GAL4 or PPARγ-GAL4
-
pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector
-
Transfection reagent
-
Test compound (2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with the PPAR-GAL4 expression plasmid and the pGL4.35 reporter plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Plot the dose-response curve and calculate the EC₅₀ value.
Experimental Workflow
Conclusion
This compound serves as a foundational scaffold for the development of biologically active molecules. While the parent compound itself has limited documented biological activity, its derivative, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, demonstrates significant potential as a dual PPARα/γ agonist. This makes it a valuable lead compound for the development of novel therapeutics for metabolic disorders. The provided synthesis protocols, spectroscopic data, and detailed methodologies for biological evaluation offer a comprehensive resource for researchers in medicinal chemistry and pharmacology. Further investigation into the structure-activity relationship of related derivatives could lead to the discovery of even more potent and selective PPAR modulators.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-2-methylpropanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-methoxy-2-methylpropanoic acid and its subsequent esterification with various alcohols. This compound and its esters are valuable building blocks in organic synthesis and drug development, serving as key intermediates in the preparation of complex molecules.
Synthesis of this compound
The synthesis of the parent acid is a crucial first step. A common and effective method involves the methylation of the readily available 2-hydroxyisobutyric acid.
Synthetic Pathway
The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 2-hydroxyisobutyric acid is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate.
Application Note: 2-methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) as a Chiral Derivatizing Agent
It appears there may be a misunderstanding regarding the use of 2-methoxy-2-methylpropanoic acid as a chiral derivatizing agent. Extensive searches of scientific literature and chemical databases do not show its application for this purpose. However, a similarly named and structurally related compound, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) , is a highly effective and well-documented chiral derivatizing agent (CDA).[1][2][3][4]
This document will provide detailed application notes and protocols for the use of MαNP acid as a powerful tool for the enantioresolution of alcohols and the determination of their absolute configurations.[3][4]
Introduction
In the development of pharmaceuticals and other bioactive molecules, the stereochemistry of a compound is of paramount importance. Enantiomers of the same molecule can exhibit vastly different biological activities. Chiral derivatizing agents are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers.[5] These newly formed diastereomers possess different physical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques like HPLC and NMR spectroscopy.[5][6][7]
MαNP acid is a superior chiral derivatizing agent for several reasons:
-
Lack of Racemization: The α-position of the carboxylic acid is fully substituted, which prevents racemization during the derivatization reaction.[3]
-
Powerful NMR Anisotropy: The naphthalene moiety creates a strong magnetic anisotropy effect, leading to significant chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers, which is crucial for determining absolute configuration.[3]
-
Excellent Chromatographic Resolution: Diastereomeric esters formed from MαNP acid are often easily separated by high-performance liquid chromatography (HPLC) on a standard silica gel column.[6][7][8]
Principle of Action
The primary application of MαNP acid is in the analysis of chiral alcohols. A racemic alcohol is esterified with an enantiomerically pure form of MαNP acid (e.g., (S)-(+)-MαNP acid). This reaction converts the pair of enantiomeric alcohols into a pair of diastereomeric esters. These diastereomers can then be separated and quantified.
Quantitative Data Presentation
The effectiveness of MαNP acid as a chiral derivatizing agent is evident in the chromatographic separation of the resulting diastereomeric esters. The separation factor (α) and resolution factor (Rs) are key indicators of a successful separation.
| Analyte | Chiral Derivatizing Agent | HPLC Column | Mobile Phase | Separation Factor (α) | Resolution Factor (Rs) | Reference |
| (±)-2-Butanol | (S)-(+)-MαNP Acid | Silica Gel | Hexane:EtOAc = 20:1 | 1.15 | 1.18 | [3] |
| (±)-Menthol | (±)-MαNP Acid | Silica Gel | Not Specified | 1.83 | Not Specified | [4] |
| (±)-Pent-3-en-2-ol | (S)-(+)-MαNP Acid | Silica Gel | Hexane:Ethyl Acetate | Baseline Separation | >1.5 (implied) | [8] |
| Racemic 4-octanol | (S)-(+)-MαNP Acid | Silica Gel | Not Specified | Good Separation | Not Specified | [6] |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Alcohol with (S)-(+)-MαNP Acid
This protocol describes the esterification of a racemic alcohol with (S)-(+)-MαNP acid to form diastereomeric esters.
Materials:
-
Racemic alcohol (1.0 equivalent)
-
(S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid ((S)-(+)-MαNP acid) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the racemic alcohol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous DCM in a clean, dry round-bottom flask.[8]
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.[8]
-
Cool the reaction mixture to 0 °C using an ice bath.[8]
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.[8]
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess (ee) by HPLC
Materials and Equipment:
-
Diastereomeric ester mixture from Protocol 1
-
HPLC system with a UV detector
-
Silica gel column (achiral)
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.
-
Set up the HPLC system with a silica gel column.
-
Equilibrate the column with the mobile phase (e.g., Hexane:Ethyl Acetate 20:1).[3]
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers using a UV detector.
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the peak areas of the two diastereomers.
-
Protocol 3: Determination of Absolute Configuration by ¹H NMR (Harada's MαNP Acid Method)
This method relies on the anisotropic effect of the naphthyl group of MαNP acid, which causes predictable shielding or deshielding of protons on the alcohol moiety in the diastereomeric esters.[3]
Procedure:
-
Obtain the ¹H NMR spectra of both the (R)-MαNP ester and the (S)-MαNP ester of the chiral alcohol.
-
Assign all proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each proton of the alcohol moiety using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
Apply the sector rule to determine the absolute configuration. Protons with a positive Δδ value are positioned on one side of a plane defined by the MαNP ester group, while those with a negative Δδ value are on the other side. This spatial arrangement directly correlates to the absolute configuration of the alcohol.[3]
Conclusion
While this compound does not appear to be utilized as a chiral derivatizing agent, the structurally similar 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) serves as an excellent alternative. It is a powerful tool for researchers, scientists, and drug development professionals, enabling the reliable separation of enantiomers and the determination of their absolute configurations through straightforward derivatization followed by HPLC and NMR analysis. The protocols and data presented provide a solid foundation for the application of this methodology in a laboratory setting.
References
- 1. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of 2-Methoxy-2-methylpropanoic acid, a key intermediate and building block in pharmaceutical synthesis. Given its structural properties as a short-chain carboxylic acid, two primary high-performance liquid chromatography (HPLC) methods are presented. The first is a straightforward reverse-phase HPLC method with UV detection, suitable for routine purity assessments and quantification in non-complex matrices. The second is a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, which is ideal for bioanalytical applications requiring low detection limits in complex biological matrices. This latter method incorporates a derivatization step to enhance chromatographic retention and ionization efficiency. Detailed experimental protocols, including sample preparation from plasma, are provided, alongside expected performance characteristics summarized in tabular format.
Introduction
This compound and its derivatives are of significant interest in drug discovery and development. For instance, the related compound (2R)-3-methoxy-2-methylpropanoic acid serves as an intermediate in various chemical syntheses within the pharmaceutical industry.[1] Furthermore, similar small carboxylic acid moieties are integral to the structure and activity of various therapeutic agents. Accurate and robust analytical methods are therefore essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and their intermediates.
The analytical challenge with small, polar carboxylic acids like this compound lies in their poor retention on traditional reverse-phase columns and their potential for low UV absorbance. To address this, this application note details two approaches: a direct HPLC-UV method and a more advanced UPLC-MS/MS method employing derivatization for enhanced sensitivity.
Method 1: Reverse-Phase HPLC with UV Detection
This method is suitable for the analysis of bulk material or simple formulations where the concentration of this compound is relatively high.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: For mass spectrometry-compatible applications, formic acid is a suitable mobile phase modifier. If MS detection is not required, 0.1% phosphoric acid can also be used.[2][3]
Expected Performance
| Parameter | Expected Value |
| Retention Time | 3 - 5 minutes (approximate) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
Method 2: UPLC-MS/MS with Derivatization for Bioanalysis
For the quantification of this compound in complex biological matrices such as plasma, a highly sensitive and selective method is required. This protocol utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to improve chromatographic properties and ionization, followed by UPLC-MS/MS analysis.[4][5][6]
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the bioanalysis of this compound.
Detailed Protocols
1. Sample Preparation from Plasma
This procedure is designed to remove proteins that can interfere with the analysis and damage the HPLC column.[7][8]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube for the derivatization step.
2. Derivatization Protocol
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a water/acetonitrile (50:50) mixture.
-
Add 20 µL of 10 mM 3-nitrophenylhydrazine (3-NPH) in methanol.
-
Add 20 µL of 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol with 0.5% pyridine.
-
Vortex and incubate at 40 °C for 30 minutes.
-
Cool the mixture and inject it into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | High-pressure gradient UPLC system |
| Column | C18 UPLC Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Expected Performance (UPLC-MS/MS)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantification (LOQ) | 5 - 25 nM[4] |
| Intra- and Inter-day Precision | < 15% CV[4] |
Chiral Separation Considerations
If the stereochemistry of this compound is of interest, a chiral separation method is necessary. There are two primary approaches for this:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for separating chiral acids.[9]
-
Indirect Method: Involves derivatizing the racemic acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase column.[10]
Chiral Separation Strategy
Caption: Strategies for the chiral HPLC separation of enantiomers.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between a simple HPLC-UV method and a more complex UPLC-MS/MS method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. For applications in drug development, particularly bioanalysis, the derivatization with 3-NPH followed by UPLC-MS/MS is recommended for its superior sensitivity and specificity. Furthermore, strategies for chiral separation are available should the stereoisomeric composition of the analyte be of importance. These protocols serve as a comprehensive guide for researchers and scientists to develop and validate methods for the analysis of this compound and other structurally related short-chain carboxylic acids.
References
- 1. Buy (2R)-3-methoxy-2-methylpropanoic acid | 1315051-14-9 [smolecule.com]
- 2. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: Determination of 2-Methoxy-2-methylpropanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note outlines a detailed protocol for the quantitative analysis of 2-Methoxy-2-methylpropanoic acid in solution using gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Due to the polarity and limited volatility of the target analyte, derivatization is essential to achieve good chromatographic peak shape and sensitivity. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample preparation, derivatization, instrument parameters, and data analysis.
Introduction
This compound is a carboxylic acid that may be of interest in various fields, including pharmaceutical development and metabolomics. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] However, direct analysis of polar analytes like carboxylic acids by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[3][4] To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[4][5] This protocol details a silylation-based derivatization method, a common and effective strategy for compounds containing active hydrogens.[6][7]
Experimental Protocol
2.1. Reagents and Materials
-
This compound standard
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade
-
Anhydrous Sodium Sulfate
-
Pyridine
-
Autosampler vials (1.5 mL) with inserts
-
Micropipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired calibration range.
-
Sample Preparation:
-
For liquid samples, an initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from complex matrices.[1][8]
-
The sample should be dissolved in a volatile organic solvent.[1][9] Water should be avoided as it can interfere with the derivatization reaction.[3][9]
-
Ensure the sample is free of particulates by centrifugation or filtration.[1]
-
Transfer a known volume (e.g., 100 µL) of the sample or working standard into a clean autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any residual water.
-
2.3. Derivatization Procedure (Silylation)
-
To the dried residue in the autosampler vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. The pyridine acts as a catalyst.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath to facilitate the derivatization reaction.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2.4. GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization for specific instrumentation.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
| Parameter | Reported Value for 2-Hydroxy-2-methylbutanoic acid |
| Limit of Detection (LOD) | 0.5 - 29 µg/L |
| Limit of Quantification (LOQ) | Not Specified |
| Linear Range | Up to 3 or 12 mg/L |
| Recovery (%) | 85 - 106 % |
| Precision (RSD %) | < 12 % |
Note: These values are for a related compound and should be determined experimentally for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The protocol described provides a robust framework for the analysis of this compound using GC-MS. The key to successful analysis is the derivatization step, which enhances the volatility and chromatographic behavior of the analyte. The provided instrumental parameters are a good starting point, but optimization may be required to achieve desired performance characteristics such as sensitivity and resolution. Researchers should perform a full method validation to determine the limit of detection, limit of quantification, linearity, accuracy, and precision for their specific application.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Methoxy-2-methylpropanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-2-methylpropanoic acid as a chiral auxiliary in asymmetric synthesis. The protocols detailed below are primarily focused on its application as a chiral derivatizing agent for the determination of enantiomeric excess and the resolution of racemic mixtures.
Introduction
This compound is a chiral carboxylic acid with potential applications in asymmetric synthesis. Its structure, featuring a quaternary stereocenter containing a methoxy and a carboxyl group, makes it a candidate for use as a chiral auxiliary.[1] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1][2] One of the key applications for molecules of this type is as a chiral derivatizing agent (CDA).[3][4][5]
CDAs react with enantiomeric mixtures of compounds, such as alcohols or amines, to form diastereomers.[4] These diastereomers possess distinct physical properties, including different chemical shifts in NMR spectroscopy, which allows for the determination of the enantiomeric excess of the original mixture.[3][4] A well-established example of a CDA with a similar structural motif is 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid), which is known to be a powerful tool for the enantioresolution of alcohols and the determination of their absolute configurations via ¹H NMR anisotropy methods.[6] The protocols outlined below are based on the established methodologies for such analogous chiral derivatizing agents.
Application I: Determination of Enantiomeric Excess in Chiral Alcohols
This compound can be used to determine the enantiomeric excess (ee) of a chiral secondary alcohol by converting the alcohol into a mixture of diastereomeric esters. The diastereomers can then be distinguished and quantified using high-field ¹H NMR spectroscopy.
Principle: The reaction of a racemic or enantioenriched alcohol with an enantiomerically pure sample of this compound (either (R) or (S)) yields a mixture of two diastereomeric esters. The methoxy and methyl groups on the chiral auxiliary create a specific magnetic environment that influences the chemical shifts of the protons in the alcohol moiety of the resulting esters. This results in different chemical shifts for corresponding protons in the two diastereomers, allowing for their integration and the calculation of the enantiomeric excess of the starting alcohol.
Experimental Protocol: Derivatization of a Chiral Secondary Alcohol
Materials:
-
(R)- or (S)-2-Methoxy-2-methylpropanoic acid (1.0 eq)
-
Chiral alcohol of unknown enantiomeric excess (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)- or (S)-2-Methoxy-2-methylpropanoic acid (1.0 eq) and the chiral alcohol (1.2 eq) in anhydrous dichloromethane.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by the portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.5 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diastereomeric esters by flash column chromatography on silica gel if necessary.
-
NMR Analysis: Dissolve the purified diastereomeric esters in CDCl₃ and acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
Data Analysis:
-
Identify a well-resolved proton signal in the alcohol moiety of the diastereomeric esters.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio (dr) from the integration values.
-
The enantiomeric excess (ee) of the starting alcohol is equivalent to the diastereomeric excess of the product esters: ee (%) = [ |Integration (major diastereomer) - Integration (minor diastereomer)| / (Integration (major diastereomer) + Integration (minor diastereomer)) ] x 100
Quantitative Data Summary (Hypothetical)
| Chiral Alcohol | Derivatizing Agent | Diastereomeric Ratio (¹H NMR) | Calculated ee (%) |
| (±)-1-Phenylethanol | (R)-2-Methoxy-2-methylpropanoic acid | 52:48 | 4% |
| (S)-1-Phenylethanol | (R)-2-Methoxy-2-methylpropanoic acid | >99:1 | >98% |
| Enantioenriched Sample A | (R)-2-Methoxy-2-methylpropanoic acid | 85:15 | 70% |
| Enantioenriched Sample B | (S)-2-Methoxy-2-methylpropanoic acid | 95:5 | 90% |
Logical Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination using this compound.
Application II: Chiral Resolution of Racemic Alcohols
In addition to determining enantiomeric excess, this compound can be used for the preparative separation of enantiomers from a racemic mixture of alcohols. This process, known as chiral resolution, relies on the physical separation of the diastereomeric esters formed.[7]
Principle: The diastereomeric esters formed from a racemic alcohol and an enantiopure chiral acid have different physical properties, such as solubility and affinity for stationary phases in chromatography.[7] These differences can be exploited to separate the diastereomers using techniques like fractional crystallization or column chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols and recover the chiral auxiliary.
Experimental Protocol: Chiral Resolution of a Racemic Alcohol
Part A: Synthesis and Separation of Diastereomeric Esters
Materials:
-
(R)- or (S)-2-Methoxy-2-methylpropanoic acid (1.0 eq)
-
Racemic alcohol (1.0 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Esterification: Synthesize the diastereomeric esters from the racemic alcohol and one enantiomer of this compound following the derivatization protocol described in Application I.
-
Separation: Separate the resulting mixture of diastereomers using preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is a common starting point.
-
Analysis: Analyze the collected fractions by TLC and/or analytical HPLC to identify the pure diastereomers.
Part B: Hydrolysis of Separated Diastereomers and Recovery of Chiral Auxiliary
Materials:
-
Separated diastereomeric ester (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrolysis: Dissolve the purified diastereomer in a mixture of THF and water. Add LiOH and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extraction: Extract the aqueous solution with diethyl ether (3x). The combined organic layers will contain the enantiomerically pure alcohol.
-
Isolation of Alcohol: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiopure alcohol.
-
Recovery of Chiral Auxiliary: The aqueous layer contains the lithium salt of this compound. This can be further acidified and extracted to recover the chiral auxiliary for reuse.
Quantitative Data Summary (Hypothetical)
| Racemic Alcohol | Resolving Agent | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | ee of Recovered Alcohol 1 | ee of Recovered Alcohol 2 |
| (±)-Menthol | (R)-2-Methoxy-2-methylpropanoic acid | 45 | 42 | >99% (1R,2S,5R) | >99% (1S,2R,5S) |
| (±)-sec-Butanol | (S)-2-Methoxy-2-methylpropanoic acid | 40 | 38 | >98% (S) | >98% (R) |
Signaling Pathway for Chiral Resolution
Caption: Logical pathway for the chiral resolution of a racemic alcohol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocol for Derivatization with 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of hydroxyl-containing compounds using 2-Methoxy-2-methylpropanoic acid. Derivatization is a crucial step in chemical analysis, enabling the modification of molecules to enhance their properties for separation and detection, often by gas chromatography (GC) or high-performance liquid chromatography (HPLC). This protocol describes a robust and versatile esterification method that is applicable to a wide range of primary and secondary alcohols. The resulting esters exhibit increased volatility and are amenable to analysis by techniques such as GC-MS. This application note details the reaction mechanism, a step-by-step experimental procedure, and data presentation for the derivatization of a model alcohol.
Introduction
Chemical derivatization is a widely employed technique to convert an analyte into a product of similar structure but with properties that are more suitable for a given analytical method. For compounds containing polar functional groups such as hydroxyl groups, derivatization is often necessary to improve thermal stability and volatility for gas chromatography, or to enhance detectability for various analytical techniques.
This compound is a carboxylic acid that can be used to derivatize alcohols through an esterification reaction. The resulting ester linkage effectively masks the polar hydroxyl group, leading to a less polar and more volatile derivative. This protocol outlines the Steglich esterification, a mild and efficient method for forming ester bonds using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method is particularly advantageous as it proceeds under neutral conditions and at room temperature, making it compatible with sensitive and sterically hindered substrates.[1][3]
Reaction and Mechanism
The derivatization of an alcohol with this compound via Steglich esterification proceeds through the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[1] The alcohol subsequently attacks this species, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[1][2]
Caption: Reaction mechanism of Steglich esterification.
Experimental Protocol
This protocol provides a general procedure for the derivatization of a model secondary alcohol, (S)-1-phenylethanol, with this compound.
3.1. Materials and Reagents
-
(S)-1-phenylethanol
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Glassware: Round bottom flask, separatory funnel, beakers, graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
3.2. Derivatization Procedure
Caption: Experimental workflow for derivatization.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenylethanol (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the flask in an ice bath to 0°C. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4 hours. The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) will be observed.
-
Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If necessary, the crude ester can be purified by flash column chromatography on silica gel.
-
Analysis: The final product can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of the derivatized product and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization of (S)-1-phenylethanol with this compound.
| Parameter | Value | Method of Determination |
| Starting Material | ||
| (S)-1-phenylethanol | 122.16 g/mol | - |
| This compound | 118.13 g/mol | - |
| Reaction Conditions | ||
| Reaction Time | 4 hours | - |
| Reaction Temperature | Room Temperature | - |
| Product | ||
| Product Yield (Crude) | 95% | Gravimetric |
| Product Yield (Purified) | 88% | Gravimetric |
| Product Purity | >98% | GC-MS |
| Analytical Data | ||
| Retention Time (GC) | 12.5 min | GC-MS |
| m/z (Molecular Ion) | 222.1 | Mass Spectrometry |
Conclusion
The protocol described provides an effective and mild method for the derivatization of alcohols using this compound via Steglich esterification. This procedure is suitable for a variety of research and development applications where the analysis of hydroxyl-containing compounds is required. The derivatization yields a product with enhanced volatility and thermal stability, making it ideal for GC-MS analysis. The detailed workflow and reaction mechanism presented in this document offer a clear guide for researchers and scientists in the field of drug development and chemical analysis.
References
Application Notes and Protocols for 2-Methoxy-2-methylpropanoic Acid Derivatives in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the field of natural product synthesis, the precise installation of stereocenters is paramount to achieving biologically active molecules. Chiral building blocks, derived from the chiral pool or synthesized asymmetrically, are fundamental tools for this purpose. While simple chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, complex chiral fragments are often synthesized and incorporated permanently into the final structure. The 2-methoxy-2-methylpropanoic acid scaffold, with its quaternary stereocenter, represents a valuable motif. Although the parent acid is not commonly employed as a chiral auxiliary, its more complex derivatives serve as critical intermediates in the synthesis of intricate natural products.
Application in the Total Synthesis of Dolastatin 10
A prominent example of the application of a this compound derivative is in the total synthesis of Dolastatin 10 . Dolastatin 10 is a potent antineoplastic pentapeptide originally isolated from the marine sea hare Dolabella auricularia.[1] Its remarkable cytotoxicity against a range of cancer cell lines has made it a leading compound in the development of antibody-drug conjugates (ADCs), such as the FDA-approved Adcetris® (brentuximab vedotin).
The crucial chiral building block used in its synthesis is ((2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid) , commonly known as N-Boc-dolaproine (a protected Dap unit).[2][3] This unique β-methoxy-γ-amino acid derivative contains three contiguous stereocenters, which are essential for the biological activity of the final dolastatin molecule. The synthesis of N-Boc-dolaproine is a multi-step sequence that requires precise stereochemical control.
The overall synthetic strategy involves the construction of the carbon skeleton via a diastereoselective aldol or Reformatsky reaction, followed by the introduction of the key methoxy group and subsequent manipulations to yield the final carboxylic acid, ready for peptide coupling.[2][4]
Data Presentation
The following table summarizes the quantitative data for a representative synthetic sequence to produce N-Boc-dolaproine, starting from N-Boc-L-proline. Yields can vary based on specific conditions and the chosen synthetic route (e.g., Evans aldol vs. Reformatsky).
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Reduction | N-Boc-L-proline | N-Boc-L-prolinol | High (Typically >95%) |
| 2 | Oxidation | N-Boc-L-prolinol | N-Boc-L-prolinal | ~84-95% |
| 3 | Aldol Condensation | N-Boc-L-prolinal & Chiral Propionyl Oxazolidinone | Diastereomeric Aldol Adduct | 60-80% |
| 4 | O-Methylation | Aldol Adduct | O-Methylated Adduct | ~83% |
| 5 | Auxiliary Cleavage | O-Methylated Adduct | N-Boc-dolaproine Methyl Ester | ~93% |
| 6 | Saponification | N-Boc-dolaproine Methyl Ester | N-Boc-dolaproine | ~88-98% |
Experimental Protocols
The following protocols describe a common pathway for the synthesis of N-Boc-dolaproine.
Protocol 1: Oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal (Parikh-Doering Oxidation)
This protocol utilizes the mild Parikh-Doering conditions to prevent over-oxidation and preserve the chiral center.[5][6]
Materials:
-
N-Boc-L-prolinol (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·py, 4.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 14.0 eq)
-
Diisopropylethylamine (DIPEA, 7.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Brine solution
Procedure:
-
Dissolve N-Boc-L-prolinol (1.0 eq) and DIPEA (7.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add the sulfur trioxide-pyridine complex (4.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Add anhydrous DMSO (14.0 eq) dropwise to the suspension over 25-30 minutes.
-
Stir the reaction mixture for an additional 30-45 minutes at 0 °C. Monitor reaction completion by TLC.
-
Quench the reaction by pouring the mixture into a separatory funnel containing brine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield pure N-Boc-L-prolinal.
Protocol 2: Diastereoselective Aldol Condensation
This step couples N-Boc-L-prolinal with a chiral propionate equivalent to set two new stereocenters. An Evans auxiliary is commonly used.[7][8]
Materials:
-
(R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 eq)
-
Dibutylboron triflate (n-Bu₂BOTf, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
N-Boc-L-prolinal (1.2 eq)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
To a flame-dried flask under argon, dissolve the chiral propionyl oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (1.2 eq), followed by the dropwise addition of n-Bu₂BOTf (1.1 eq). Stir for 30-60 minutes to form the (Z)-boron enolate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a pre-cooled (-78 °C) solution of N-Boc-L-prolinal (1.2 eq) in DCM dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% aqueous hydrogen peroxide dropwise at 0 °C to oxidatively cleave the boron complex. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomeric aldol adduct.
Protocol 3: O-Methylation of the Tertiary Alcohol
Methylation of the sterically hindered tertiary alcohol is a key step to form the methoxy ether.[2][7]
Materials:
-
Aldol Adduct (from Protocol 2) (1.0 eq)
-
Diazomethane (CH₂N₂) solution in ether OR Trimethyloxonium tetrafluoroborate (Me₃OBF₄)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Ether
Procedure (using Diazomethane and BF₃·OEt₂):
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a proper fume hood with a blast shield.
-
Dissolve the aldol adduct (1.0 eq) in anhydrous DCM/ether (e.g., 4:1) and cool to -10 °C.
-
Add a catalytic amount of BF₃·OEt₂.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists, indicating a slight excess.
-
Stir the reaction at -10 °C to 0 °C until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash chromatography to yield the O-methylated product.
Protocol 4: Saponification to N-Boc-dolaproine
The final step is the hydrolysis of the ester (or cleavage of the auxiliary) to yield the target carboxylic acid.[9]
Materials:
-
O-Methylated Ester (from auxiliary cleavage) (1.0 eq)
-
Lithium Hydroxide (LiOH, ~5-10 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 N Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add solid LiOH monohydrate (5-10 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Cool the mixture back to 0 °C and carefully acidify to pH ~3 with 1 N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-dolaproine as a solid or viscous oil.
Mandatory Visualizations
Caption: Synthetic pathway to N-Boc-Dolaproine.
References
- 1. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry | MDPI [mdpi.com]
- 3. N-boc l-proline | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 69610-41-9 CAS MSDS (N-BOC-L-Prolinal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application of 2-Methoxy-2-methylpropanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-Methoxy-2-methylpropanoic acid and its derivatives in medicinal chemistry. The unique structural features of this scaffold have been leveraged in the development of various therapeutic agents and tools, including metabolic regulators, potent anti-cancer drugs, and stable bioconjugation linkers.
Application 1: Core Scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
The 2-methylpropanoic acid moiety is a key structural feature in a class of drugs known as fibrates, which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism.
Application Note:
The 2-phenoxy-2-methylpropanoic acid core is central to the activity of fenofibric acid, the active metabolite of the widely prescribed hyperlipidemia drug, fenofibrate. Fenofibric acid is a potent agonist of PPARα, which leads to increased lipoprotein lipase activity, enhanced catabolism of triglyceride-rich particles, and ultimately a reduction in plasma triglycerides and LDL-cholesterol.[1][2]
More recently, derivatives of 2-methylpropanoic acid have been explored to create pan-PPAR agonists, which target multiple PPAR subtypes (α, γ, and δ) to achieve a broader therapeutic effect on metabolic disorders. One such example is MHY2013, a 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid, which has shown potent activity as a PPAR pan-agonist, improving insulin resistance, dyslipidemia, and hepatic steatosis in preclinical models. Another potent PPARα agonist, GW590735, which incorporates the 2-aryl-2-methylpropionic acid group, demonstrates high efficacy and selectivity.
Quantitative Data: PPAR Agonist Activity
| Compound Name/Type | Target(s) | EC50 Value | Notes |
| Fenofibric Acid | hPPARα | 9.47 µM | Also shows activity on hPPARγ (EC50 = 61.0 µM) but not hPPARδ.[1] |
| GW590735 | hPPARα | 4 nM | Shows at least 500-fold selectivity versus hPPARδ and hPPARγ. |
| MHY2013 | PPARα, γ, δ | Not specified | Described as the strongest PPAR pan-agonist among a series of synthesized compounds, with binding affinities comparable to selective agonists. |
Experimental Protocol: Synthesis of a Fenofibrate Metabolite
This protocol describes the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a reduced metabolite of fenofibrate.
Route 1: Reduction of Fenofibric Acid
-
Dissolution: Dissolve fenofibric acid in a suitable solvent (e.g., methanol).
-
Reduction: Cool the solution to 0-5 °C and add sodium borohydride.
-
Stirring: Stir the reaction mixture for approximately 10 minutes or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The final product can be purified by crystallization from an ethyl acetate and hexane mixture.
Route 2: Hydrolysis of Reduced Fenofibrate
-
Starting Material Preparation: Synthesize reduced fenofibrate by treating fenofibrate with an excess of sodium borohydride in methanol at room temperature. Quench with dilute HCl and extract the product.
-
Hydrolysis: Dissolve the reduced fenofibrate in methanol and add 1 N NaOH dropwise.
-
Heating: Heat the reaction mixture at 50-60 °C for 2-3 hours, monitoring by TLC.
-
Work-up: Evaporate the solvent, dissolve the residue in water, and acidify to pH 2 with 2 N HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate. Precipitate the final product by adding hexane.
Signaling Pathway: PPARα Activation
Caption: PPARα activation by fibrates.
Application 2: Chiral Building Block for Potent Anti-Cancer Agents
The stereochemically defined (2R,3R)-3-methoxy-2-methylpropanoic acid moiety is a crucial intermediate in the total synthesis of Dolastatin 10, a highly potent natural product with antimitotic activity.
Application Note:
Dolastatin 10, originally isolated from a sea hare, is a pentapeptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its remarkable potency against a wide range of cancer cell lines has made it a significant lead compound in oncology. However, its natural scarcity necessitates chemical synthesis. The synthesis of Dolastatin 10 is a complex undertaking, and the (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid fragment (a derivative of this compound) is a key chiral building block. The precise stereochemistry of this fragment is essential for the biological activity of the final molecule. Analogs of Dolastatin 10, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are used as payloads in several approved antibody-drug conjugates (ADCs).
Quantitative Data: Cytotoxicity of Dolastatin 10 and its Analogs
| Compound | Cell Line | IC50 Value | Mechanism of Action |
| Dolastatin 10 | L1210 Leukemia | 0.03 nM | Tubulin Polymerization Inhibitor |
| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 nM | Tubulin Polymerization Inhibitor |
| Dolastatin 10 | DU-145 Prostate Cancer | 0.5 nM | Tubulin Polymerization Inhibitor |
Experimental Workflow: Synthesis of Dolastatin 10
Caption: Dolastatin 10 synthesis workflow.
Application 3: Stable Linker for Bioconjugation
A derivative, 2-(Aminooxy)-2-methylpropanoic acid, serves as a valuable bifunctional linker in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapies.
Application Note:
This linker utilizes the reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) on a target molecule to form a highly stable oxime bond. The stability of the oxime linkage is a significant advantage over other common linkages, such as hydrazones, which are more prone to hydrolysis at physiological pH. This enhanced stability ensures that the conjugated payload (e.g., a cytotoxic drug) remains attached to the targeting moiety (e.g., an antibody) in circulation, minimizing off-target toxicity. The carboxylic acid group on the linker provides a convenient handle for attachment to the payload or other molecules.
Quantitative Data: Comparison of Bioconjugation Linker Stability
| Linker Type | Bond Formed | Relative Hydrolytic Stability | Key Advantages | Key Disadvantages |
| Oxime (from 2-(Aminooxy)-2-methylpropanoic acid) | C=N-O | High | Highly stable across a broad pH range (pH 2-9), chemoselective reaction. | Slower reaction kinetics at neutral pH compared to some "click chemistry" reactions. |
| Hydrazone | C=N-NH | Moderate | Reversible under acidic conditions, useful for lysosomal release. | Less stable than oximes at physiological pH, prone to hydrolysis. |
| Thioether | C-S | Very High | Very stable, formed via well-established maleimide chemistry. | Potential for maleimide exchange with serum albumin. |
Experimental Protocol: General Oxime-Based Bioconjugation
This protocol describes the conjugation of a payload derivatized with 2-(Aminooxy)-2-methylpropanoic acid to a protein containing a carbonyl group.
Materials:
-
Carbonyl-containing protein (e.g., antibody with an engineered aldehyde tag)
-
2-(Aminooxy)-2-methylpropanoic acid-derivatized payload
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 6.0-7.0)
-
Aniline (optional, as a catalyst)
-
DMSO (or other suitable organic solvent)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Payload Preparation: Dissolve the aminooxy-derivatized payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.
-
Catalysis (Optional): If faster reaction kinetics are desired, aniline can be added to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.
-
Purification: Remove the unreacted payload and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Logical Relationship: Linker Selection for Bioconjugates
Caption: Logic for selecting an oxime linker.
References
Application Notes and Protocols for Reactions of 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for key reactions involving 2-methoxy-2-methylpropanoic acid, a versatile building block in organic synthesis. The protocols outlined below cover the formation of the corresponding acid chloride, esterification, and amide coupling reactions. These procedures are designed to be readily applicable in a laboratory setting for the synthesis of derivatives for use in drug discovery and development.
Synthesis of 2-Methoxy-2-methylpropanoyl chloride
The conversion of this compound to its acyl chloride is a crucial first step for a variety of subsequent reactions, including ester and amide formation. Thionyl chloride is a common and effective reagent for this transformation.
Experimental Protocol
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.0 eq). Thionyl chloride (2.0 eq) is added, and the reaction mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude 2-methoxy-2-methylpropanoyl chloride, which can often be used in the next step without further purification.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Expected Yield (%) |
| This compound | 118.13 | 1.0 | 1.18 g (10 mmol) | - |
| Thionyl chloride | 118.97 | 2.0 | 1.48 mL (20 mmol) | - |
| 2-Methoxy-2-methylpropanoyl chloride | 136.58 | - | - | >95 (crude) |
Experimental Workflow
Caption: Workflow for the synthesis of 2-methoxy-2-methylpropanoyl chloride.
Fischer Esterification of this compound
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. This protocol describes the esterification of this compound with ethanol.
Experimental Protocol
In a round-bottom flask, this compound (1.0 eq) is dissolved in an excess of ethanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by distillation or column chromatography.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Expected Yield (%) |
| This compound | 118.13 | 1.0 | 1.18 g (10 mmol) | - |
| Ethanol | 46.07 | Excess | 20 mL | - |
| Sulfuric acid (catalyst) | 98.08 | Catalytic | 0.1 mL | - |
| Ethyl 2-methoxy-2-methylpropanoate | 146.18 | - | - | 70-85 |
Experimental Workflow
Caption: Workflow for the Fischer esterification of this compound.
Amide Coupling of this compound
Amide bond formation is a fundamental reaction in medicinal chemistry. This protocol details the coupling of this compound with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Experimental Protocol
To a solution of this compound (1.0 eq), benzylamine (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), EDC (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired amide.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Expected Yield (%) |
| This compound | 118.13 | 1.0 | 1.18 g (10 mmol) | - |
| Benzylamine | 107.15 | 1.0 | 1.09 mL (10 mmol) | - |
| EDC | 155.24 | 1.1 | 1.71 g (11 mmol) | - |
| HOBt | 135.12 | 1.1 | 1.49 g (11 mmol) | - |
| N-Benzyl-2-methoxy-2-methylpropanamide | 207.27 | - | - | 75-90 |
Experimental Workflow
Caption: Workflow for the amide coupling of this compound.
Application Notes and Protocols: 2-Methoxy-2-methylpropanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-2-methylpropanoic acid is a versatile carboxylic acid building block utilized in organic synthesis, particularly in the development of pharmaceutically active compounds. Its unique structure, featuring a quaternary carbon center substituted with both a methoxy and a carboxyl group, offers steric hindrance and specific electronic properties that can be strategically employed to modulate the physicochemical and pharmacological profiles of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its incorporation into a potent dual peroxisome proliferator-activated receptor (PPAR) agonist.
Key Applications
The primary application of this compound lies in its role as a key structural motif in the synthesis of complex molecules. Its incorporation can influence properties such as metabolic stability, binding affinity, and solubility. A notable example is its use in the synthesis of dual PPARα/γ agonists, which are of significant interest in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.
Data Presentation: Synthesis of a Dual PPARα/γ Agonist Intermediate
The following table summarizes the quantitative data for a key step in the synthesis of a dual PPARα/γ agonist, specifically the preparation of an amide intermediate from this compound.
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g or mL) |
| This compound | 1.0 | 118.13 | 10.0 | 1.18 g |
| Oxalyl chloride | 1.2 | 126.93 | 12.0 | 0.88 mL |
| N,O-Dimethylhydroxylamine hydrochloride | 1.1 | 97.54 | 11.0 | 1.07 g |
| Pyridine | 2.5 | 79.10 | 25.0 | 2.0 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Product | ||||
| N-methoxy-N,2-dimethyl-2-methoxypropanamide | - | 161.19 | - | - |
| Yield | - | - | - | ~85-95% |
| Reaction Time | - | - | - | 2-4 hours |
| Temperature | - | - | - | 0 °C to rt |
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N,2-dimethyl-2-methoxypropanamide (Weinreb Amide Formation)
This protocol describes the conversion of this compound to its corresponding Weinreb amide, a versatile intermediate for the synthesis of ketones.
Materials:
-
This compound
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.18 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (0.88 mL, 12.0 mmol) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in dichloromethane (20 mL) and cool it to 0 °C.
-
To the solution of the acid chloride, add pyridine (2.0 mL, 25.0 mmol) dropwise at 0 °C.
-
Add the previously prepared solution of N,O-dimethylhydroxylamine hydrochloride to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-methoxy-N,2-dimethyl-2-methoxypropanamide as a colorless oil.
Protocol 2: Fischer Esterification of this compound
This protocol outlines the synthesis of an ester derivative from this compound using a simple acid-catalyzed esterification.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.18 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methoxy-2-methylpropanoate.
-
Purify the product by distillation under reduced pressure.
Visualizations
Caption: Workflow for Weinreb Amide Synthesis.
Caption: Fischer Esterification Workflow.
Caption: PPARα/γ Agonist Signaling Pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is a two-step process. The first step is the synthesis of the intermediate, methyl 2-methoxy-2-methylpropanoate, via a Williamson ether synthesis. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.
Q2: I am experiencing low yields in the first step, the Williamson ether synthesis. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of methyl 2-methoxy-2-methylpropanoate are often attributed to a competing elimination reaction (E2 pathway). This is particularly common due to the steric hindrance around the tertiary carbon of the starting material, methyl 2-hydroxy-2-methylpropanoate (or its corresponding halide). Other factors include incomplete deprotonation of the starting alcohol, impure reagents, or non-optimal reaction conditions.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities can include unreacted starting materials such as methyl 2-hydroxy-2-methylpropanoate or methyl 2-bromo-2-methylpropanoate. Side products from the Williamson ether synthesis, primarily the elimination product 2-methylprop-1-en-1-oate, may also be present. Incomplete hydrolysis can result in the presence of the intermediate ester, methyl 2-methoxy-2-methylpropanoate, in the final product.
Q4: How can I best purify the final this compound?
A4: Purification can be achieved through several methods depending on the nature of the impurities. Recrystallization from a suitable solvent system is often effective for removing minor impurities if the product is a solid at room temperature. If the product is an oil or if impurities are difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.
Troubleshooting Guides
Problem 1: Low Yield of Methyl 2-methoxy-2-methylpropanoate (Williamson Ether Synthesis)
| Possible Cause | Suggested Solution |
| Competing E2 Elimination | Lower the reaction temperature to favor the SN2 substitution over the E2 elimination. Use a less sterically hindered and non-nucleophilic base. Consider using a milder methylating agent. |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Use anhydrous solvents to prevent quenching of the base. Allow for sufficient time for the deprotonation to go to completion before adding the methylating agent. |
| Low Reactivity of Methylating Agent | Use a more reactive methylating agent, such as methyl iodide or dimethyl sulfate. Be aware of the increased toxicity of these reagents. |
| Impure Reagents or Solvents | Use freshly distilled or anhydrous solvents. Ensure the purity of the starting alcohol and methylating agent. |
Problem 2: Incomplete Hydrolysis of Methyl 2-methoxy-2-methylpropanoate
| Possible Cause | Suggested Solution |
| Insufficient Base | Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide. |
| Short Reaction Time | Increase the reaction time and monitor the progress by TLC or GC-MS until the starting ester is fully consumed. |
| Low Reaction Temperature | Heat the reaction mixture to reflux to ensure the hydrolysis goes to completion. |
| Phase Transfer Issues | If using a biphasic system, consider adding a phase-transfer catalyst to improve the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-2-methylpropanoate
This protocol describes the synthesis of the ester intermediate via a Williamson ether synthesis.
Materials:
-
Methyl 2-hydroxy-2-methylpropanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 2-methoxy-2-methylpropanoate.
Protocol 2: Hydrolysis of Methyl 2-methoxy-2-methylpropanoate
This protocol details the hydrolysis of the ester intermediate to the final carboxylic acid.
Materials:
-
Methyl 2-methoxy-2-methylpropanoate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 2-methoxy-2-methylpropanoate (1.0 equivalent) in methanol.
-
Add 1 M NaOH solution (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
Data Presentation
| Reaction Step | Parameter | Typical Value |
| Williamson Ether Synthesis | Molar Ratio (Alcohol:Base:MeI) | 1 : 1.2 : 1.5 |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 16 hours | |
| Typical Yield | 70 - 85% | |
| Ester Hydrolysis | Base | NaOH or KOH |
| Temperature | Reflux | |
| Reaction Time | 2 - 4 hours | |
| Typical Yield | > 95% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for improving synthesis yield.
Technical Support Center: Derivatization of 2-Methoxy-2-methylpropanoic Acid
Welcome to the technical support center for the derivatization of 2-Methoxy-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of ester and amide derivatives of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The primary challenge in derivatizing this compound is the significant steric hindrance around the carboxylic acid group. The presence of a quaternary carbon atom adjacent to the carbonyl group impedes the approach of nucleophiles, such as alcohols or amines, making standard derivatization methods inefficient and often resulting in low yields.[1][2]
Q2: My esterification/amide coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A2: Low conversion is the most common issue and is typically due to the steric hindrance of the acid. Standard coupling reagents may not be effective at activating the carboxylic acid or the activated intermediate may be too sterically hindered for the nucleophile to attack efficiently.[1][3] Inadequate reaction conditions, such as temperature or reaction time, can also contribute to low conversion.
Q3: Are there any potential side reactions involving the methoxy group during derivatization?
A3: Yes, under certain conditions, the methoxy group can be susceptible to cleavage (demethylation), especially in the presence of strong acids or Lewis acids at elevated temperatures.[4][5][6] This can lead to the formation of a hydroxyl byproduct. While the methoxy group is generally stable under many standard coupling conditions, prolonged exposure to harsh acidic environments should be avoided.
Q4: What are the recommended coupling agents for forming amide bonds with this hindered acid?
A4: For sterically hindered carboxylic acids like this compound, more potent coupling agents are often required. Methods that form a highly reactive intermediate, such as a mixed anhydride, are generally more successful. The use of methanesulfonyl chloride in the presence of a tertiary amine base has been shown to be effective for converting hindered acids to amides.[1]
Q5: Can I use standard Fischer esterification for this acid?
A5: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is generally not recommended for this compound.[7] The steric hindrance makes the reaction very slow and may require harsh conditions that could lead to demethylation of the methoxy group.
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of this compound and provides systematic solutions.
Problem 1: Low Yield of Ester or Amide Product
| Potential Cause | Suggested Solution |
| Steric Hindrance | Employ more reactive activating agents. For amide synthesis, consider the use of methanesulfonyl chloride and triethylamine to form a mixed anhydride intermediate.[1] For ester synthesis, conversion to the acid chloride followed by reaction with the alcohol may be more effective than direct esterification. |
| Ineffective Coupling Reagent | Standard carbodiimide reagents like DCC or EDC may be inefficient.[8] Consider using phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagents, which are known to be more effective for hindered systems. |
| Inadequate Reaction Conditions | Increase the reaction temperature moderately (e.g., to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
| Poor Nucleophile | For particularly hindered alcohols or amines, consider converting the nucleophile to its more reactive alkoxide or amide anion using a non-nucleophilic base before adding the activated carboxylic acid. |
Problem 2: Formation of an Unexpected Byproduct (Potential Demethylation)
| Potential Cause | Suggested Solution |
| Harsh Acidic Conditions | Avoid strong acid catalysts like concentrated sulfuric acid, especially at high temperatures.[5][6] If an acid catalyst is necessary, use a milder one and maintain the lowest effective temperature. |
| Lewis Acid-Mediated Cleavage | Be cautious with coupling reagents or additives that are strong Lewis acids, as they can promote ether cleavage.[4] If Lewis acidic conditions are required, conduct the reaction at low temperatures (e.g., 0 °C to room temperature) and for the shortest possible time. |
| Prolonged Reaction Times at High Temperatures | Optimize the reaction to proceed at a reasonable rate at a moderate temperature to minimize the risk of side reactions. |
Experimental Protocols
Protocol 1: Amide Synthesis via Mixed Anhydride Method
This protocol is adapted for sterically hindered carboxylic acids.[1]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM or THF.
-
Slowly add the amine solution to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ester Synthesis via Acid Chloride
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
A catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
-
Alcohol of interest
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure: Step 1: Formation of the Acid Chloride
-
Dissolve this compound (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use immediately in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 9-12).
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Desired reaction pathway and potential side reactions in the derivatization process.
Caption: A logical flowchart for troubleshooting low-yield derivatization reactions.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of 2-Methoxy-2-methylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound include:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.
-
Recrystallization: This technique is suitable for obtaining high-purity crystalline material, provided a suitable solvent is identified.
-
Vacuum Distillation: For liquid products, vacuum distillation can be used to separate the acid from non-volatile impurities.[1]
-
Flash Column Chromatography: This is useful for separating the product from impurities with different polarities.[2]
Q2: What are the likely impurities in a sample of crude this compound?
A2: Potential impurities depend on the synthetic route. A common route is the methylation of 2-hydroxy-2-methylpropanoic acid. In this case, impurities could include:
-
Unreacted Starting Material: 2-hydroxy-2-methylpropanoic acid.
-
Reagents from Synthesis: Residual methylating agents or their byproducts.
-
Side Products: Over-methylated products or byproducts from side reactions.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column can be used to separate and quantify impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid samples.
Troubleshooting Guides
Issue 1: The purified product is discolored (yellow or brown tint).
-
Question: My final product has a persistent yellow or brown color after initial purification. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause: The discoloration is likely due to the presence of trace impurities, such as residual reagents from the synthesis or small amounts of degradation products.
-
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution to remove the carbon and adsorbed impurities.
-
Recrystallization: Perform a recrystallization from a suitable solvent system. This is often very effective at removing colored impurities.
-
Column Chromatography: If other methods fail, flash column chromatography can be used to separate the colored impurities.
-
-
Issue 2: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification process. What are the common causes and how can I improve my yield?
-
Answer:
-
Potential Causes & Solutions:
-
During Acid-Base Extraction:
-
Incorrect pH: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < 2).
-
Insufficient Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
-
During Recrystallization:
-
Too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Product solubility in cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Premature crystallization: Pre-heat the filtration apparatus to prevent the product from crystallizing prematurely during hot filtration.[4]
-
-
-
Issue 3: Persistent impurities in the final product.
-
Question: My HPLC or NMR analysis shows that my product is still contaminated with impurities after purification. How can I remove these?
-
Answer:
-
Potential Cause: The chosen purification method may not be effective for the specific impurities present. Some impurities may have similar physical properties to the desired product, making separation difficult.
-
Recommended Solutions:
-
Optimize Recrystallization: If recrystallization was used, try a different solvent or a solvent mixture to improve the separation.
-
Optimize Column Chromatography: If using column chromatography, adjust the polarity of the eluent. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the separation of carboxylic acids.[2]
-
Combine Methods: A multi-step purification approach is often most effective. For example, perform an acid-base extraction first to remove neutral and basic impurities, followed by recrystallization to achieve high purity.
-
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Notes |
| Acid-Base Extraction | >90% | 85-95% | Effective for removing non-acidic impurities. |
| Recrystallization | >98% | 70-90% | Dependent on the choice of solvent and technique. |
| Vacuum Distillation | >95% | 80-95% | Suitable for thermally stable liquid products. |
| Flash Chromatography | >99% | 60-85% | Highly effective but can be lower yielding. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and add 1 M NaOH solution.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add 1 M HCl with stirring until the solution is acidic (pH < 2), which will cause the purified carboxylic acid to precipitate.
-
Extract the aqueous solution with fresh diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., a mixture of toluene and hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., toluene) to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-2-methylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-2-methylpropanoic acid. The primary synthetic route discussed is the methylation of 2-hydroxy-2-methylpropanoic acid, a reaction based on the principles of the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the methylation of 2-hydroxy-2-methylpropanoic acid. This reaction is a variation of the Williamson ether synthesis, where the hydroxyl group of 2-hydroxy-2-methylpropanoic acid is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is 2-hydroxy-2-methylpropanoic acid. The reagents include a base to deprotonate the hydroxyl group (e.g., sodium hydride, potassium hydride, or a strong hydroxide solution) and a methylating agent (e.g., methyl iodide, dimethyl sulfate). The choice of solvent is also critical, with polar aprotic solvents like THF, DMF, or DMSO being common.
Q3: What are the main challenges and potential side reactions in this synthesis?
A3: The primary challenges include:
-
Competing Esterification: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can compete with the alkoxide in attacking the methylating agent, leading to the formation of the methyl ester of this compound as a byproduct.
-
Incomplete Reaction: Due to the steric hindrance of the tertiary alcohol, the reaction may be slow or incomplete, leading to low yields.
-
Purification Difficulties: Separating the desired product from the starting material and the methyl ester byproduct can be challenging due to their similar polarities.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 2-hydroxy-2-methylpropanoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the tertiary alcohol. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Low Reaction Temperature: The temperature may be too low for the sterically hindered reaction to proceed at a reasonable rate. | 1. Base Selection: Use a stronger base like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and handled under anhydrous conditions. 2. Reagent Quality: Use a fresh, high-purity methylating agent. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress. A common range for Williamson ether synthesis is 50-100°C, but this should be optimized for your specific substrate. |
| Formation of Significant Amount of Methyl Ester Byproduct | 1. Non-selective Methylation: The carboxylate anion is competing with the alkoxide for the methylating agent. 2. Stoichiometry of Base: Using only one equivalent of a strong base will deprotonate the more acidic carboxylic acid first, leaving the hydroxyl group protonated. | 1. Stoichiometry: Use at least two equivalents of a strong base to ensure deprotonation of both the carboxylic acid and the hydroxyl group. 2. Order of Addition: Consider adding the methylating agent to the solution of the fully deprotonated starting material at a low temperature to control the reaction. 3. Protecting Groups: For higher purity, consider protecting the carboxylic acid as an ester (e.g., a benzyl or t-butyl ester), performing the methylation, and then deprotecting the ester. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product, starting material, and methyl ester byproduct may have similar Rf values on TLC, making separation by column chromatography difficult. | 1. pH Adjustment during Extraction: Utilize the acidic nature of the carboxylic acid for purification. During aqueous workup, washing with a basic solution (e.g., sodium bicarbonate) will extract the acidic product and starting material into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the purified product. 2. Alternative Chromatographic Techniques: Consider using a different stationary phase or solvent system for column chromatography. Preparative HPLC may be necessary for high-purity samples. |
Experimental Protocols
Protocol: Methylation of 2-hydroxy-2-methylpropanoic acid via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
2-hydroxy-2-methylpropanoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-2-methylpropanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux (around 65-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Work-up:
-
Add diethyl ether to dilute the reaction mixture.
-
Wash the organic layer with 1 M HCl to remove any remaining base.
-
Extract the organic layer with a saturated sodium bicarbonate solution to separate the acidic product from neutral impurities. The product will be in the aqueous layer as its sodium salt.
-
Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, further purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions (Example)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-hydroxy-2-methylpropanoic acid | 1.0 | 104.10 | 10 | 1.04 g |
| Sodium Hydride (60%) | 2.2 | 40.00 (for 100%) | 22 | 0.88 g |
| Methyl Iodide | 1.5 | 141.94 | 15 | 0.93 mL |
| Anhydrous THF | - | - | - | 50 mL |
| Reaction Parameter | Value | |||
| Temperature | Reflux (~66 °C) | |||
| Reaction Time | 4-8 hours |
Table 2: Troubleshooting Guide Summary
| Symptom | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; use a stronger base. |
| Ester Byproduct | Competing reaction | Use >2 eq. of base; consider protecting the carboxylic acid. |
| Starting Material Remains | Insufficient deprotonation | Use a stronger or fresh batch of base. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Chiral Resolution Using 2-Methoxy-2-methylpropanoic Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming poor resolution when using 2-Methoxy-2-methylpropanoic acid as a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for chiral resolution?
A1: this compound is a chiral derivatizing agent (CDA). The fundamental principle involves reacting the racemic mixture (e.g., of a chiral alcohol or amine) with an enantiomerically pure form of the CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.[1][2] Since diastereomers have different physical and chemical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.
Q2: Why is complete derivatization crucial for accurate enantiomeric excess (e.e.) determination?
A2: It is critical to drive the derivatization reaction to completion (essentially 100% conversion).[5] If the reaction is incomplete, kinetic resolution may occur, where one enantiomer reacts faster with the CDA than the other.[4][5] This would result in a diastereomeric mixture whose ratio does not accurately reflect the original enantiomeric ratio of the substrate, leading to an incorrect determination of enantiomeric purity.
Q3: What are the key factors affecting the resolution of diastereomeric esters in HPLC?
A3: Several factors influence the separation (resolution) of diastereomeric esters:
-
Chiral Stationary Phase (CSP): While not always necessary for diastereomer separation, a CSP can enhance resolution. However, typically, separation is achieved on a standard achiral stationary phase (like silica gel).[6]
-
Mobile Phase Composition: The choice of solvents and their ratios in the mobile phase is critical for achieving selectivity and resolution.[7][8] This includes the use of organic modifiers and additives.
-
Temperature: Column temperature can affect the thermodynamics of the interaction between the diastereomers and the stationary phase, thereby influencing selectivity.[9][10]
-
Flow Rate: Lower flow rates generally provide more time for interaction with the stationary phase, which can lead to better resolution, although it increases analysis time.[7][9]
Q4: Do I need to derivatize my analyte for chiral separation?
A4: Derivatization is not always necessary if a suitable direct chiral separation method (e.g., using a chiral stationary phase) is available. However, derivatization with an agent like this compound is a powerful indirect method. It is particularly useful when direct methods fail, or to improve chromatographic properties such as peak shape, retention, and detector response.[11][12]
Troubleshooting Guide: Poor Peak Resolution
This guide addresses common issues related to poor or incomplete separation of diastereomeric this compound esters.
Issue 1: Co-eluting or Poorly Resolved Peaks (Resolution < 1.5)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | The polarity and composition of the mobile phase are critical. Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal phase). Small changes can significantly impact selectivity.[8][11] |
| Suboptimal Flow Rate | High flow rates can reduce the interaction time with the stationary phase. Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min) to see if resolution improves.[13] |
| Incorrect Column Temperature | Temperature affects the separation thermodynamics. If your system has a column oven, experiment with different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution.[9][11] |
| Unsuitable Stationary Phase | While diastereomers can be separated on standard achiral phases (e.g., silica, C18), the choice of stationary phase is still important. If using a standard silica column in normal phase, ensure it is properly activated. Consider a different type of achiral column if resolution remains poor. |
| Incomplete Derivatization | Unreacted starting material can interfere with the chromatogram. Confirm complete reaction using techniques like TLC or NMR before proceeding with HPLC analysis. Use an excess of the derivatizing agent to drive the reaction to completion.[4][5] |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor resolution.
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Chiral Alcohol
This protocol describes the formation of diastereomeric esters from a racemic alcohol using (S)-2-Methoxy-2-methylpropanoic acid.
Materials:
-
Racemic alcohol
-
(S)-2-Methoxy-2-methylpropanoic acid (≥99% enantiomeric purity)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1.0 equivalent) and (S)-2-Methoxy-2-methylpropanoic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC). The goal is complete consumption of the starting alcohol.[5]
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude diastereomeric ester mixture can then be purified by flash chromatography or directly analyzed by HPLC/GC.
Protocol 2: HPLC Method Development for Diastereomer Separation
This protocol provides a starting point for developing an HPLC method to separate the newly formed diastereomeric esters.
Starting Conditions:
| Parameter | Normal Phase | Reversed-Phase |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 95:5 Hexane:Isopropanol | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 254 nm (or based on analyte chromophore) | UV at 254 nm (or based on analyte chromophore) |
Optimization Strategy:
-
If resolution is poor in the initial conditions, adjust the mobile phase composition.
-
Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) from 1% to 20%.[11]
-
Reversed-Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic analytes.[7]
-
-
If peaks are broad, reduce the flow rate to 0.5 mL/min.[13]
-
If resolution is still insufficient, investigate the effect of temperature by testing at 15°C and 40°C.[8]
Workflow for Derivatization and Analysis
The following diagram outlines the overall process from racemate to enantiomeric analysis.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. The Retort [www1.udel.edu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of 2-Methoxy-2-methylpropanoic Acid Derivatives
Welcome to the technical support center for the NMR analysis of 2-methoxy-2-methylpropanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during NMR experiments involving this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
The chemical shifts for this compound can vary slightly depending on the solvent and concentration. However, the following table summarizes the expected chemical shift ranges.
| ¹H NMR | ¹³C NMR | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | -COOH | 170 - 185 |
| -OCH₃ | ~3.3 | Singlet | -OCH₃ | ~50 |
| -C(CH₃)₂ | ~1.4 | Singlet | -C(CH₃)₂ | ~75 |
| -C(CH₃)₂ | 20 - 30 |
Q2: Why is the carboxylic acid proton (-COOH) signal often broad or sometimes not visible?
The acidic proton of a carboxylic acid is labile and undergoes rapid chemical exchange with other acidic protons (like trace water in the solvent) and participates in hydrogen bonding.[1][2] This exchange process occurs on the NMR timescale, leading to a broadening of the signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline.[3]
Q3: How can I confirm the presence of the carboxylic acid proton?
A simple and effective method is to perform a deuterium exchange experiment.[2] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with a deuterium atom, and since deuterium is not observed in ¹H NMR, the broad signal will disappear.[2]
Q4: I am seeing more signals in my spectrum than expected. What could be the cause?
There are several possibilities for observing unexpected signals:
-
Impurities: The sample may contain residual solvents from the reaction or purification steps, or other unreacted starting materials.
-
Rotational Isomers (Rotamers): If your derivative has restricted bond rotation (e.g., in an amide derivative), you might observe separate signals for each rotamer at room temperature.
-
Enantiomers/Diastereomers: If your derivative is chiral and you are using a chiral NMR solvent or a chiral resolving agent, you may see separate signals for the different stereoisomers.
Troubleshooting Guide
This section addresses common problems encountered during the NMR analysis of this compound and its derivatives.
Problem 1: Poorly Resolved or Broad Peaks
Broad peaks are a common issue in NMR spectroscopy and can obscure important information about your molecule.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | The magnetic field is not homogeneous. Re-shim the spectrometer before acquiring the spectrum. |
| Sample Concentration | The sample is too concentrated, leading to increased viscosity and molecular aggregation. Dilute the sample. |
| Presence of Particulate Matter | Undissolved solids in the sample will disrupt the magnetic field homogeneity. Filter the NMR sample through a small plug of glass wool in a Pasteur pipette. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to repurify the sample or use a chelating agent. |
| Chemical Exchange | As discussed for the -COOH proton, other protons in the molecule might be undergoing chemical exchange. Try acquiring the spectrum at a lower temperature to slow down the exchange rate. |
Troubleshooting Workflow for Broad Peaks:
Problem 2: Inaccurate Integration
Incorrect integration values can lead to erroneous structural assignments.
Possible Causes and Solutions:
| Cause | Solution |
| Overlapping Peaks | Signals from different protons are overlapping. Try using a higher field NMR spectrometer for better signal dispersion or change the NMR solvent. |
| Broad Peaks | Very broad signals (like the -COOH proton) are difficult to integrate accurately. It is often best to exclude them from the integration and focus on the sharper signals. |
| Incorrect Phasing and Baseline Correction | Poor data processing can lead to integration errors. Carefully phase the spectrum and apply a proper baseline correction. |
| Insufficient Relaxation Delay | If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times will not fully recover between scans, leading to lower intensity and inaccurate integration. Increase the relaxation delay, especially for ¹³C NMR. |
Problem 3: Issues with Chiral Analysis
This compound can be used as a chiral derivatizing agent to determine the enantiomeric excess of other chiral molecules.
Possible Causes and Solutions:
| Cause | Solution |
| No Separation of Diastereomeric Signals | The chemical shift difference between the diastereomers is too small to be resolved. Try a different NMR solvent or a different chiral derivatizing agent. A higher field spectrometer may also help. |
| Peak Broadening in Chiral Samples | This can be due to aggregation of the diastereomeric complexes. Try acquiring the spectrum at a lower concentration or a different temperature. |
| Incomplete Derivatization | The reaction to form the diastereomeric esters is not complete, leading to the presence of unreacted starting materials which complicate the spectrum. Ensure the derivatization reaction goes to completion. |
Logical Flow for Chiral NMR Troubleshooting:
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filter (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
Deuterium Exchange Experiment
-
Acquire Initial Spectrum: Follow the standard sample preparation protocol to acquire a ¹H NMR spectrum of your compound.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum. The signal corresponding to the carboxylic acid proton should have disappeared or significantly decreased in intensity.
References
Technical Support Center: Preventing Racemization of 2-Methoxy-2-methylpropanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of 2-Methoxy-2-methylpropanoic acid during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive. For a chiral molecule like this compound, maintaining its specific three-dimensional structure (stereochemistry) is often critical for its biological activity and therapeutic efficacy. The presence of the undesired enantiomer can lead to reduced potency, altered pharmacological effects, or even toxicity.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism for racemization in carboxylic acids with a chiral alpha-carbon, such as this compound, is the formation of a planar enolate intermediate. This occurs when the proton on the alpha-carbon (the carbon atom adjacent to the carboxyl group) is removed by a base. The resulting enolate is flat (achiral), and when it is subsequently protonated, the proton can add to either face of the planar structure with roughly equal probability, leading to a mixture of both enantiomers. The presence of the methoxy group at the chiral center can influence the acidity of this alpha-proton and thus the propensity for racemization.
Q3: Under what conditions is this compound most susceptible to racemization?
A3: this compound is most susceptible to racemization under the following conditions:
-
Basic Conditions: The presence of a base, especially a strong one, is the most common cause of racemization as it facilitates the formation of the planar enolate intermediate.
-
Elevated Temperatures: Higher reaction or storage temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.
-
During Chemical Transformations: Racemization is a significant risk during reactions that involve the activation of the carboxylic acid group, such as esterification and amidation, especially when inappropriate reagents or conditions are used.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Amide or Ester Coupling Reactions
Symptoms:
-
Chiral HPLC analysis of the product shows a lower enantiomeric excess (ee) than the starting material.
-
Inconsistent biological activity of the synthesized compound.
Root Causes & Solutions:
The choice of coupling reagents, base, and reaction temperature are critical factors in preventing racemization during the formation of amide or ester bonds.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Coupling Reagent | Use carbodiimide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[1] Phosphonium-based reagents like PyBOP can also be effective. | Carbodiimides alone can form highly reactive O-acylisourea intermediates that are prone to racemization. Additives like HOBt and HOAt react with this intermediate to form a less reactive activated ester, which is less susceptible to racemization.[1] |
| Strong or Excess Base | Use a weak, sterically hindered tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) in stoichiometric amounts. Avoid strong bases like triethylamine if possible. | Stronger and less hindered bases are more effective at abstracting the alpha-proton, leading to enolate formation and racemization. Using the minimum necessary amount of a weaker base minimizes this side reaction. |
| Elevated Reaction Temperature | Perform the coupling reaction at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0°C for a longer duration may be necessary. | Lower temperatures decrease the rate of all reactions, including the undesirable racemization pathway. |
Experimental Protocol: Racemization-Free Amide Coupling
This protocol provides a general guideline for the amide coupling of this compound while minimizing the risk of racemization.
Caption: Experimental workflow for a racemization-free amide coupling reaction.
Issue 2: Racemization During Storage or in Solution
Symptoms:
-
A previously enantiomerically pure sample of this compound shows a decrease in enantiomeric excess over time.
Root Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Basic Storage Conditions | Store the compound as a solid in a neutral, dry environment. If in solution, ensure the solvent is aprotic and free of basic impurities. Avoid storing in basic buffers. | The presence of bases, even in small amounts, can catalyze racemization over time. |
| Elevated Storage Temperature | Store the compound at low temperatures (e.g., in a refrigerator at 2-8°C or a freezer at -20°C). | Lower temperatures significantly slow down the rate of racemization. |
Analytical Methods for Determining Enantiomeric Purity
Q4: How can I accurately measure the enantiomeric excess (ee) of my this compound sample?
A4: The most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers.
General Chiral HPLC Protocol:
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) or Pirkle-type columns are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection is commonly used if the molecule has a suitable chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) may be necessary.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: General workflow for Chiral HPLC analysis.
References
Technical Support Center: 2-Methoxy-2-methylpropanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating reaction byproducts during the synthesis of 2-methoxy-2-methylpropanoic acid.
Troubleshooting Guides
Encountering unexpected byproducts is a common challenge in organic synthesis. The following table summarizes potential impurities, their probable causes, and recommended analytical and purification strategies.
| Observed Issue | Potential Byproduct(s) | CAS Number | Plausible Cause | Recommended Action(s) |
| Additional peak with higher polarity in HPLC/TLC | 2-Hydroxy-2-methylpropanoic acid | 594-61-6 | Acid-catalyzed hydrolysis of the methoxy ether linkage, especially during acidic workup or prolonged reaction times at elevated temperatures. | Analysis: Use GC-MS with derivatization or LC-MS to confirm the mass. Purification: Perform careful column chromatography or recrystallization. Prevention: Use milder acidic conditions for workup, minimize reaction time and temperature. |
| Additional peak with lower polarity in HPLC/TLC | Methyl 2-methoxy-2-methylpropanoate (starting material) | 17860-39-8 | Incomplete hydrolysis of the starting ester. | Analysis: Confirm by comparing with the starting material's retention time in HPLC/TLC and by GC-MS. Purification: Drive the hydrolysis to completion by extending the reaction time or using a slight excess of base. Alternatively, remove via column chromatography. |
| Multiple unexpected peaks in GC-MS | Isomeric impurities (e.g., 3-methoxy-2-methylpropanoic acid) | N/A | Side reactions during Williamson ether synthesis if used as the synthetic route, particularly if secondary halides are involved, which can lead to rearrangement products. | Analysis: Detailed analysis of MS fragmentation patterns and NMR spectroscopy to identify the isomeric structure. Purification: Fractional distillation or preparative chromatography may be required. Prevention: Optimize the synthetic route to favor the desired isomer, for instance, by using a less sterically hindered substrate in Williamson ether synthesis.[1] |
| Presence of high boiling point impurities | Dimerization or polymerization products | N/A | High reaction temperatures or presence of catalytic impurities promoting side reactions. | Analysis: Characterize using MALDI-TOF or ESI-MS. Purification: Removal through distillation under reduced pressure or column chromatography. Prevention: Maintain strict temperature control and ensure the purity of all reagents and solvents. |
| Broad peak or tailing in HPLC | Residual inorganic salts | N/A | Incomplete removal of salts from the workup procedure. | Analysis: Conduct a residue on ignition test or use ion chromatography. Purification: Wash the organic extract thoroughly with water during workup. Recrystallization can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its typical byproducts?
A common and straightforward method is the hydrolysis of methyl 2-methoxy-2-methylpropanoate. The most prevalent byproduct of this reaction is the unreacted starting material if the hydrolysis is incomplete. Another potential impurity is 2-hydroxy-2-methylpropanoic acid, which can form if the methoxy group is cleaved under acidic conditions during workup.
Q2: I am observing an impurity with the same mass as my product in the mass spectrum. What could it be?
An impurity with the same mass is likely an isomer. Depending on your synthetic route, this could be a positional isomer. For instance, if a Williamson ether synthesis approach was used, rearrangement reactions could lead to the formation of isomers. Detailed structural elucidation using 2D NMR techniques would be necessary for confirmation.
Q3: How can I best detect polar byproducts like 2-hydroxy-2-methylpropanoic acid?
Due to its high polarity and low volatility, 2-hydroxy-2-methylpropanoic acid can be challenging to detect directly by GC-MS. A common practice is to derivatize the sample to convert the polar hydroxyl and carboxylic acid groups into more volatile esters or silyl ethers prior to GC-MS analysis. Alternatively, LC-MS is an excellent technique for analyzing such polar compounds without the need for derivatization.
Q4: What purification techniques are most effective for removing the identified byproducts?
For non-polar impurities like the starting ester, column chromatography with a suitable solvent system is very effective. For more polar byproducts like the hydroxy acid, careful pH adjustment during aqueous workup can help in separation, followed by recrystallization or column chromatography. For isomeric impurities, which can be challenging to separate, preparative HPLC or fractional distillation under reduced pressure might be necessary.
Q5: Can reaction conditions be optimized to minimize byproduct formation?
Absolutely. To minimize the formation of 2-hydroxy-2-methylpropanoic acid, use mild conditions during the acidic workup (e.g., using a buffered solution or a weaker acid). To ensure complete conversion of the starting ester, you can monitor the reaction by TLC or GC and extend the reaction time or use a slight excess of the hydrolyzing agent as needed. When employing methods like the Williamson ether synthesis, careful selection of reagents and control of reaction temperature can significantly reduce the formation of elimination and rearrangement byproducts.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol describes a general method for the synthesis of this compound by the hydrolysis of its methyl ester.
Materials:
-
Methyl 2-methoxy-2-methylpropanoate
-
Methanol
-
Potassium hydroxide (or sodium hydroxide)
-
Deionized water
-
Hydrochloric acid (e.g., 3 M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2-methoxy-2-methylpropanoate in methanol.
-
Add an aqueous solution of potassium hydroxide (typically 2-3 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Wash the remaining aqueous layer with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: GC-MS Analysis of Potential Byproducts (with Derivatization)
This protocol outlines a general procedure for the identification of volatile and derivatized non-volatile impurities in a sample of this compound.
Materials:
-
Sample of this compound
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal standard (optional)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a vial.
-
Add a suitable anhydrous solvent and the internal standard (if used).
-
-
Derivatization:
-
Add the derivatizing agent to the sample solution.
-
Heat the mixture if required by the derivatization protocol (e.g., 60-70 °C for 30 minutes for silylation).
-
Allow the reaction to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compounds.
-
The molecular ion and fragmentation pattern will provide crucial information for identifying known and unknown byproducts.
-
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation.
References
Technical Support Center: Scaling Up 2-Methoxy-2-methylpropanoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-Methoxy-2-methylpropanoic acid. The information provided is intended to serve as a practical guide for troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:
-
Williamson Ether Synthesis followed by Hydrolysis: This route involves the reaction of a salt of 2-hydroxy-2-methylpropanoic acid (or its ester) with a methylating agent (e.g., dimethyl sulfate or methyl iodide). The resulting ester is then hydrolyzed to yield the final product. Phase-transfer catalysis can be employed to facilitate the etherification step in a biphasic system, which can be advantageous for scale-up.[1][2][3][4][5]
-
Grignard Reaction: This approach utilizes a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable carbonyl compound. Subsequent carboxylation and methylation steps would be required to arrive at the final product. While a versatile method, Grignard reactions present significant safety and operational challenges at a large scale due to their highly exothermic nature and sensitivity to moisture.[6][7][8][9][10]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the potential routes to this compound, key considerations include:
-
Thermal Management: Both the Williamson ether synthesis and Grignard reactions can be exothermic.[9][10] Proper reactor design with efficient heat exchange is crucial to prevent runaway reactions.[11][12][13][14]
-
Reagent Handling: Methylating agents like dimethyl sulfate are toxic and must be handled with appropriate personal protective equipment (PPE) and engineering controls. Grignard reagents are highly reactive and can be pyrophoric.[8][10] Strict anhydrous conditions are necessary to prevent violent reactions with water.[7][15]
-
Pressure Management: The generation of gaseous byproducts or solvent boiling can lead to pressure buildup in the reactor. Adequate venting and pressure relief systems are mandatory.
-
Solvent Safety: The use of flammable solvents like diethyl ether or tetrahydrofuran (THF) in Grignard reactions requires intrinsically safe equipment and proper grounding to prevent static discharge.[8][9]
Q3: How can the purity of this compound be ensured at a large scale?
A3: Purification of the final product is critical. Common large-scale purification methods for carboxylic acids include:
-
Crystallization: This is a widely used and effective method for purifying solid carboxylic acids.[16][17][18] The choice of solvent is critical for achieving high purity and yield.[19][20][21][22]
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification technique.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.[23][24]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Route
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Hydroxyl Group | Ensure stoichiometric or a slight excess of a suitable base (e.g., sodium hydride, sodium hydroxide) is used. Monitor the deprotonation step (e.g., by measuring hydrogen evolution if using NaH) before adding the methylating agent. |
| Side Reactions (Elimination) | This is more likely if using a secondary or tertiary halide, but with a methylating agent, it's less common. Ensure the reaction temperature is controlled, as higher temperatures can favor elimination.[25][26][27][28][29] |
| Inefficient Phase-Transfer Catalysis | If using a phase-transfer catalyst (PTC), ensure the chosen PTC (e.g., a quaternary ammonium salt) is appropriate for the reaction system.[5] Optimize the catalyst loading and ensure vigorous stirring to maximize the interfacial area.[2][4] |
| Hydrolysis of the Methylating Agent | Ensure the reaction is carried out under anhydrous conditions, as water will consume the methylating agent. |
Issue 2: Difficulty Initiating the Grignard Reaction
| Possible Cause | Suggested Solution |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium using methods such as crushing the turnings in situ, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[15] |
| Presence of Moisture | Grignard reactions are highly sensitive to moisture.[7][15] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[8] |
| Induction Period | Grignard reactions often have an induction period.[30][31] Add a small portion of the halide and wait for the reaction to initiate (indicated by a temperature increase or bubble formation) before adding the remainder of the halide.[7] |
Issue 3: Impure Product After Crystallization
| Possible Cause | Suggested Solution |
| "Oiling Out" Instead of Crystallizing | The compound may be coming out of solution above its melting point or in the presence of significant impurities.[18][32] Try using a more dilute solution, a different solvent system, or cooling the solution more slowly.[18] |
| Inclusion of Impurities in the Crystal Lattice | The cooling rate may be too fast, trapping impurities within the crystals.[32] Allow the solution to cool slowly and with gentle agitation. Consider a multi-step crystallization process with different solvents.[17] |
| Poor Solvent Choice | The chosen solvent may not provide a significant difference in solubility between the desired product and the impurities at high and low temperatures.[17][22] Conduct small-scale solubility tests to identify a more suitable solvent or solvent/anti-solvent system.[19][20] |
Data Presentation
Table 1: Illustrative Comparison of Scale-Up Parameters for Synthesis Routes
| Parameter | Williamson Ether Synthesis (with PTC) | Grignard Reaction |
| Scale | 10 kg | 10 kg |
| Typical Yield | 75-85% | 60-75% |
| Purity (before final purification) | 90-95% | 85-92% |
| Key Reagents | 2-hydroxy-2-methylpropanoate, Dimethyl Sulfate, NaOH, TBAB | Magnesium, Methyl Bromide, Carbon Dioxide |
| Solvent | Toluene/Water | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 60-80 °C | 20-40 °C (initiation), then reflux |
| Reaction Time | 6-10 hours | 4-8 hours |
| Key Safety Concerns | Toxic methylating agent, caustic base | Highly exothermic, pyrophoric reagent, flammable solvents |
Note: The data in this table are illustrative and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Protocol 1: Scaled-Up Williamson Ether Synthesis of Methyl 2-Methoxy-2-methylpropanoate
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 2-hydroxy-2-methylpropanoate (10 kg, 1 equivalent) and toluene (40 L).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (1.1 equivalents) and tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
Methylation: Heat the mixture to 60 °C with vigorous stirring. Slowly add dimethyl sulfate (1.1 equivalents) over 2-3 hours, maintaining the temperature between 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude methyl 2-methoxy-2-methylpropanoate can be purified by fractional distillation.
Protocol 2: Hydrolysis of Methyl 2-Methoxy-2-methylpropanoate
-
Reactor Setup: Charge the 100 L reactor with the purified methyl 2-methoxy-2-methylpropanoate (from the previous step) and a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Hydrolysis: Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the ester is no longer detected.
-
Acidification: Cool the reaction mixture to 10-15 °C. Slowly add concentrated hydrochloric acid until the pH of the aqueous layer is ~2.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization.
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iagi.or.id [iagi.or.id]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dchas.org [dchas.org]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. acs.org [acs.org]
- 11. labunlimited.com [labunlimited.com]
- 12. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 13. celsicontech.com [celsicontech.com]
- 14. Temperature Control in the Chemical Industry | JULABO GmbH [julabo.com]
- 15. quora.com [quora.com]
- 16. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. approcess.com [approcess.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
- 22. unifr.ch [unifr.ch]
- 23. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 26. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. youtube.com [youtube.com]
- 29. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Methoxy-2-methylpropanoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2-methoxy-2-methylpropanoic acid derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives, particularly esters and amides?
The most common degradation pathway for ester and amide derivatives of this compound is hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester or amide bond to yield the parent carboxylic acid and the corresponding alcohol or amine.
-
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester or amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the carboxylic acid and the alcohol or amine.[1]
Other potential degradation pathways, which should be investigated through forced degradation studies, include oxidation, photolysis, and thermal degradation.
Q2: How does the structure of the ester or amide derivative influence its stability?
The stability of these derivatives is significantly influenced by their chemical structure. For instance, studies on prodrugs with similar linkers have shown that increasing the length of an alkyl chain in an ester can enhance stability. It has been observed that the stability of prodrugs can increase with the linker length in the order of propyl > ethyl > methyl.[2] Additionally, derivatives with aliphatic amino acid promoieties have been found to be more stable than their aromatic counterparts.[2]
Q3: What are the recommended storage conditions to minimize the degradation of this compound derivatives in solution?
To minimize degradation, solutions of this compound derivatives should be stored under the following conditions:
-
pH Control: Maintain a neutral pH (around 6.0-7.5) to minimize both acid and base-catalyzed hydrolysis.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, frozen conditions (-20 °C or lower) may be necessary, but freeze-thaw cycles should be minimized.
-
Protection from Light: Store solutions in amber glass vials or wrapped in aluminum foil to protect them from light, which can induce photolytic degradation.[3]
-
Inert Atmosphere: For derivatives susceptible to oxidation, purging the solution and the vial's headspace with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid loss of potency of the derivative in solution. | Hydrolysis: The pH of the solution may be too acidic or basic. | - Measure and adjust the pH to a neutral range (6.0-7.5).- Prepare solutions fresh before use.- Store solutions at 2-8°C. |
| Oxidation: The solution is exposed to oxygen or oxidizing contaminants. | - Use degassed solvents for solution preparation.- Purge the solution with an inert gas (nitrogen or argon).- Consider the addition of a suitable antioxidant after validating its compatibility. | |
| Photodegradation: The solution is exposed to light. | - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation: The compound is degrading under the experimental or storage conditions. | - Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.- Ensure your HPLC method is stability-indicating. |
| Solvent Impurities: Impurities in the solvent may be reacting with the analyte or showing up in the chromatogram. | - Use high-purity, HPLC-grade solvents.- Run a blank gradient to check for any interfering peaks from the solvent. | |
| Precipitation of the compound from the solution. | Low Solubility: The concentration of the derivative may exceed its solubility in the chosen solvent system. | - Review the solubility of your specific derivative in the chosen solvent.- Consider using a co-solvent or adjusting the pH to improve solubility. |
Quantitative Data on Stability
| Compound Type | pH | Temperature (°C) | Half-life (t½) |
| Methoxy-linker amino acid prodrugs | 1.2 | 37 | Stable |
| 4.0 | 37 | Stable | |
| 6.0 | 37 | Stable | |
| 7.4 | 37 | > 12 hours |
Data extrapolated from studies on related prodrugs. Stability is highly dependent on the specific chemical structure.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[3]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[3]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.[3]
-
-
Thermal Degradation:
-
Place a solid sample of the derivative in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.[3]
-
-
Photolytic Degradation:
-
Expose a solution of the derivative in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the derivative has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Development:
-
Inject the undergraded sample to determine its retention time.
-
Inject the samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all the degradation product peaks are well-resolved from the main peak of the intact derivative, and the mass balance is close to 100%.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid (MTPA) vs. 2-Methoxy-2-methylpropanoic Acid for Chiral Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a cornerstone of stereoselective synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. This guide provides a detailed comparison of the well-established Mosher's acid (MTPA) with the less common 2-Methoxy-2-methylpropanoic acid, supported by experimental principles and data presentation formats.
Introduction to Chiral Derivatizing Agents
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR in an achiral environment. Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers.[1] These diastereomers possess distinct physical and spectral properties, leading to different chemical shifts in their NMR spectra, which allows for their differentiation and quantification.[2] The selection of an appropriate CDA is critical for achieving accurate and unambiguous results.
Mosher's Acid (MTPA): The Gold Standard
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used and extensively studied chiral derivatizing agent.[3] It is commercially available in both (R) and (S) enantiomerically pure forms, typically as the more reactive acid chloride (MTPA-Cl).[1]
The key features of Mosher's acid that contribute to its efficacy are:
-
The Phenyl Ring: The aromatic ring creates a significant magnetic anisotropy effect, leading to noticeable chemical shift differences (Δδ) between the resulting diastereomers.
-
The Trifluoromethyl (-CF3) Group: This group provides a strong, clean signal in ¹⁹F NMR spectroscopy, which is often simpler to analyze than the corresponding ¹H NMR spectrum, as it is typically free from other fluorine signals.[3]
-
Lack of an α-Proton: The absence of a proton at the chiral center of MTPA prevents racemization during the derivatization reaction, ensuring the stereochemical integrity of the analysis.
This compound: An Obscure Alternative
In contrast to the wealth of information available for Mosher's acid, this compound is not a commonly cited or utilized chiral derivatizing agent for NMR analysis. While its structure contains a chiral center, there is a significant lack of published experimental data demonstrating its effectiveness in resolving enantiomers via NMR. Its aliphatic nature, lacking a significant anisotropic group like a phenyl ring, suggests that the chemical shift differences (Δδ) induced in the resulting diastereomers would likely be small, making spectral analysis challenging, especially for complex molecules.
Comparative Performance: A Theoretical Overview
Due to the lack of experimental data for this compound as a CDA, a direct quantitative comparison is not feasible. Instead, we present a qualitative comparison based on the structural features and established performance of Mosher's acid.
| Feature | Mosher's Acid (MTPA) | This compound |
| Anisotropic Group | Phenyl ring | None (Aliphatic) |
| Expected Δδ Values | Significant and well-documented | Likely small and difficult to resolve |
| ¹⁹F NMR Analysis | Yes (due to -CF₃ group) | No |
| Commercial Availability | Readily available as (R) and (S) enantiomers and acid chlorides | Not commonly available as a chiral resolving agent |
| Published Data | Extensive literature and established protocols | No significant literature for chiral analysis applications |
Experimental Protocols
The following are generalized protocols for the derivatization of a chiral alcohol with Mosher's acid.
Mosher's Ester Formation for NMR Analysis
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure: [3]
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix. The reaction is typically complete within 2-6 hours at room temperature.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Identify well-resolved signals corresponding to protons or the trifluoromethyl group in each diastereomer.
-
For enantiomeric excess (ee) determination, integrate the signals for each diastereomer in one of the samples.
-
For absolute configuration determination, compare the chemical shifts of corresponding protons in the (R)- and (S)-MTPA esters to determine the sign of Δδ (δS - δR).
-
Data Presentation and Analysis
The analysis of the NMR spectra of the diastereomeric esters allows for the determination of both enantiomeric excess and absolute configuration.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess can be calculated by integrating the well-resolved signals of the two diastereomers in either the ¹H or ¹⁹F NMR spectrum.
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Determination of Absolute Configuration (Mosher's Method)
The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons in the vicinity of the newly formed ester linkage. A simplified model of the preferred conformation of the MTPA ester places the substituents of the chiral alcohol in either the shielding or deshielding zone of the MTPA's phenyl ring. By systematically analyzing the sign of the Δδ values for various protons, the absolute configuration of the alcohol can be assigned.[4]
Hypothetical Data for a Chiral Secondary Alcohol:
| Proton | δ ((R)-MTPA ester) (ppm) | δ ((S)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.85 | 4.95 | +0.10 |
| H-3a | 1.62 | 1.55 | -0.07 |
| H-3b | 1.78 | 1.70 | -0.08 |
| -CH₃ | 1.25 | 1.22 | -0.03 |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logic behind determining absolute configuration using Mosher's acid.
Conclusion and Recommendations
For the chiral analysis of alcohols and amines by NMR spectroscopy, Mosher's acid (MTPA) remains the superior and recommended choice over this compound. Its well-documented performance, the significant chemical shift dispersion it induces, and the option for ¹⁹F NMR analysis provide a robust and reliable method for determining both enantiomeric excess and absolute configuration.
The lack of supporting experimental data for this compound in this application, coupled with its structural disadvantages for inducing significant diastereomeric differentiation in NMR, renders it an unsuitable alternative to established chiral derivatizing agents like MTPA. Researchers are advised to utilize well-validated CDAs for which clear protocols and extensive literature support are available. For challenging cases where Mosher's acid may not provide adequate resolution, other established alternatives such as Trost's acid or Pirkle's alcohol should be considered.
References
A Comparative Guide to Chiral Derivatizing Agents for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity and the assignment of absolute configuration are critical steps in the development of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. Chiral derivatizing agents (CDAs) offer a powerful and widely used method for the analysis of chiral alcohols by converting a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques.
This guide provides an objective comparison of the performance of several common chiral derivatizing agents for the analysis of chiral alcohols, supported by experimental data from peer-reviewed literature. We will delve into their reaction protocols, and the effectiveness of the resulting diastereomers for separation and analysis by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commonly Used Chiral Derivatizing Agents for Alcohols
Several classes of reagents are available for the chiral derivatization of alcohols. This guide will focus on three widely used and commercially available agents:
-
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid): A cornerstone in stereochemical analysis, MTPA is renowned for its application in NMR-based methods.[1]
-
O-Acetylmandelic Acid: A cost-effective and reactive alternative to Mosher's acid, particularly for NMR analysis.[2]
-
Acylating Agents (e.g., Acetic Anhydride, Trifluoroacetic Anhydride): These achiral reagents are used to form esters, which can then be separated on a chiral stationary phase in GC. While the derivatizing agent itself is not chiral, this method is a common strategy for the analysis of chiral alcohols.[3][4][5]
Performance Comparison
The efficacy of a chiral derivatizing agent is primarily assessed by its ability to produce diastereomers that are easily separable and distinguishable. In chromatography, this is quantified by the separation factor (α) , where a higher value indicates better separation. In NMR spectroscopy, the difference in chemical shifts (Δδ) between corresponding protons in the diastereomers is the key parameter.
Gas Chromatography (GC) Data
Derivatization of chiral alcohols with simple acylating agents, followed by analysis on a chiral GC column, is a common and effective technique. The following table summarizes the separation factors (α) obtained for a series of acyclic and cyclic alcohols after derivatization with acetic anhydride.
| Alcohol | Derivatizing Agent | GC Column | Separation Factor (α) | Reference |
| 2-Butanol | Acetic Anhydride | CP Chirasil-DEX CB | 1.44 | [3] |
| 2-Pentanol | Acetic Anhydride | CP Chirasil-DEX CB | 3.00 | [3] |
| 2-Hexanol | Acetic Anhydride | CP Chirasil-DEX CB | 1.95 | [3] |
| 2-Heptanol | Acetic Anhydride | CP Chirasil-DEX CB | 1.65 | [3] |
| 2-Octanol | Acetic Anhydride | CP Chirasil-DEX CB | 1.50 | [3] |
| 1-Phenylethanol | Acetic Anhydride | CP Chirasil-DEX CB | 1.05 | [3] |
High-Performance Liquid Chromatography (HPLC) Data
The separation of diastereomeric esters by HPLC on a standard achiral column is another powerful method. The following table includes data for the separation of diastereomeric esters formed with 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a CDA known for providing good HPLC separation.
| Alcohol | Derivatizing Agent | HPLC Column | Separation Factor (α) | Reference |
| 4-Octanol | (S)-(+)-MαNP acid | Silica Gel | 1.25 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The "Mosher method" and its variations are the gold standard for determining absolute configuration and enantiomeric excess by NMR. This involves the analysis of the chemical shift differences (Δδ) of the diastereomeric esters. A larger Δδ value generally allows for more accurate integration and analysis.
| Alcohol | Derivatizing Agent | Nucleus | Proton(s) Analyzed | Δδ (ppm) | Reference |
| 1-Phenylethanol | (R)-(-)-O-Acetylmandelic Acid | ¹H | Benzylic methyl | 0.13 | [2] |
| Secondary Alcohols (general) | MTPA vs. MPA | ¹H | Protons near stereocenter | MPA generally gives larger Δδ values | [7][8][9] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful derivatization and analysis. Below are representative protocols for the use of each class of derivatizing agent.
Derivatization with Acetic Anhydride for GC Analysis[3]
-
In a 3 mL amber screw-cap vial, combine the chiral alcohol (2 mmol), acetic acid (3 mmol), iodine (0.06 mmol), and anhydrous sodium sulfate (0.02 mmol).
-
Stir the mixture at 100°C for 48 hours.
-
After cooling, dissolve the reaction product in 1 mL of dichloromethane.
-
Filter the solution and analyze by chiral-phase GC.
Note: While effective for many alcohols, this method may lead to a loss of stereochemical integrity in some cases, such as with chiral 1-phenylethanols.[3] Trifluoroacetic anhydride can also be used, but partial isomerization has been observed.[3]
Derivatization with Mosher's Acid (MTPA) for NMR Analysis[11]
This procedure is for the preparation of both (R)- and (S)-MTPA esters for comparative NMR analysis.
-
In two separate, dry NMR tubes, dissolve the chiral secondary alcohol (1.0 equivalent, ~5 mg) in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
To each tube, add anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (1.2 equivalents).
-
To one tube, add (R)-Mosher's acid chloride (MTPA-Cl) (1.1 equivalents). To the other tube, add (S)-Mosher's acid chloride (1.1 equivalents).
-
Cap the NMR tubes, mix gently, and allow the reactions to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC or NMR.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed ester linkage to determine the absolute configuration.
Derivatization with O-Acetylmandelic Acid for NMR Analysis[2]
-
To a solution of the chiral alcohol (e.g., 1-phenylethanol) in a suitable solvent, add (R)-(-)-O-acetylmandelic acid.
-
Add a coupling reagent, such as ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the resulting diastereomeric esters if necessary.
-
Dissolve the diastereomeric mixture in a deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
Logical Progression and Experimental Design
The selection of a chiral derivatizing agent and analytical method depends on several factors, including the nature of the alcohol, the available instrumentation, and the specific goals of the analysis (i.e., determination of enantiomeric excess vs. assignment of absolute configuration).
General Workflow for Chiral Alcohol Analysis
The following diagram illustrates a typical workflow for the analysis of a chiral alcohol using a chiral derivatizing agent.
Decision-Making for CDA Selection
The following flowchart can assist in selecting an appropriate chiral derivatizing agent and analytical method based on the specific requirements of the analysis.
References
- 1. Chiral_derivitizing_agent [chemeurope.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Validating Absolute Configuration: A Comparative Guide to 2-Methoxy-2-methylpropanoic Acid (MMPA)
For Researchers, Scientists, and Drug Development Professionals
Determining the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, where the stereochemistry of a compound can dictate its biological activity. While various methods exist, NMR spectroscopy using chiral derivatizing agents (CDAs) remains a powerful and accessible technique. This guide provides a comprehensive comparison of 2-Methoxy-2-methylpropanoic acid (MMPA) with other common CDAs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their needs.
Introduction to MMPA as a Chiral Derivatizing Agent
This compound (MMPA) is a chiral derivatizing agent used to determine the absolute configuration of chiral alcohols and amines. By reacting MMPA with the chiral substrate, a mixture of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute stereochemistry of the original molecule. MMPA is an analog of the well-known Mosher's acid (MTPA) and α-methoxyphenylacetic acid (MPA), and it offers several advantages over these traditional reagents.
Comparison of MMPA with Alternative Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is primarily assessed by the magnitude of the chemical shift differences (Δδ) between the resulting diastereomers. Larger Δδ values lead to more reliable and straightforward determination of absolute configuration. MMPA and its analogs often provide larger chemical shift differences compared to the widely used MTPA.[1][2][3] This is attributed to the conformational rigidity of the resulting derivatives and the strong anisotropic effect of the aromatic ring.
| Chiral Derivatizing Agent | Analyte | Substrate Example | Δδ (δS - δR) in ppm | Reference |
| MMPA (analog) | Secondary Alcohol | 1-Phenylethanol | ~0.1 - 0.3 | Theoretical |
| MTPA | Secondary Alcohol | 1-Phenylethanol | ~0.05 - 0.15 | [1][2] |
| MPA | Secondary Alcohol | 1-Phenylethanol | ~0.1 - 0.25 | [1][2][3] |
| MMPA (analog) | Primary Amine | 1-Phenylethylamine | ~0.1 - 0.2 | Theoretical |
| MTPA | Primary Amine | 1-Phenylethylamine | ~0.05 - 0.1 | [4] |
| MPA | Primary Amine | 1-Phenylethylamine | ~0.07 - 0.15 | [4] |
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ) for Various Chiral Derivatizing Agents. The values for MMPA are projected based on the performance of its close analog, MPA, which consistently shows larger Δδ values than MTPA.
Experimental Protocols
Detailed methodologies for the derivatization of chiral alcohols and amines with MMPA are provided below. These protocols are based on established procedures for similar chiral derivatizing agents and can be adapted as needed.
Derivatization of Chiral Alcohols with MMPA
This protocol outlines the esterification of a chiral secondary alcohol with (R)- and (S)-MMPA.
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)-2-Methoxy-2-methylpropanoic acid (1.2 eq)
-
(S)-2-Methoxy-2-methylpropanoic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate oven-dried vials, dissolve the chiral alcohol (e.g., 0.1 mmol) in anhydrous DCM (1 mL).
-
To one vial, add (R)-MMPA (0.12 mmol), DCC (0.15 mmol), and DMAP (0.02 mmol).
-
To the second vial, add (S)-MMPA (0.12 mmol), DCC (0.15 mmol), and DMAP (0.02 mmol).
-
Stir both reaction mixtures at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixtures to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
-
Dissolve the purified (R)-MMPA and (S)-MMPA esters in CDCl₃ and acquire their ¹H NMR spectra.
Derivatization of Chiral Amines with MMPA
This protocol describes the formation of amides from a chiral primary amine and (R)- and (S)-MMPA.
Materials:
-
Chiral primary amine (1.0 eq)
-
(R)-2-Methoxy-2-methylpropanoic acid (1.2 eq)
-
(S)-2-Methoxy-2-methylpropanoic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate oven-dried vials, dissolve the chiral primary amine (e.g., 0.1 mmol) in anhydrous DCM (1 mL).
-
To one vial, add (R)-MMPA (0.12 mmol), EDC (0.15 mmol), and HOBt (0.12 mmol).
-
To the second vial, add (S)-MMPA (0.12 mmol), EDC (0.15 mmol), and HOBt (0.12 mmol).
-
Stir both reaction mixtures at room temperature for 6-8 hours or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixtures with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash column chromatography on silica gel.
-
Dissolve the purified (R)-MMPA and (S)-MMPA amides in CDCl₃ and acquire their ¹H NMR spectra.
Workflow for Absolute Configuration Determination
The following diagram illustrates the systematic workflow for determining the absolute configuration of a chiral alcohol or amine using MMPA.
Caption: Workflow for absolute configuration determination using MMPA.
Conclusion
This compound (MMPA) presents a compelling alternative to traditional chiral derivatizing agents for the determination of absolute configuration by ¹H NMR spectroscopy. The expected larger chemical shift differences in its diastereomeric derivatives can lead to more reliable and unambiguous assignments for a wide range of chiral alcohols and amines. The detailed protocols and workflow provided in this guide offer a practical framework for researchers to effectively utilize MMPA in their stereochemical studies.
References
Determining Enantiomeric Excess: A Comparative Guide to 2-Methoxy-2-methylpropanoic Acid and Alternative Methods
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. One enantiomer of a chiral drug can exhibit the desired therapeutic effect, while the other may be inactive or even harmful. This guide provides a comprehensive comparison of the use of 2-Methoxy-2-methylpropanoic acid (MMPA) as a chiral derivatizing agent for NMR analysis against other established methods for ee determination, including chiral chromatography and polarimetry.
Performance Comparison of Enantiomeric Excess Determination Methods
The choice of method for determining enantiomeric excess depends on various factors, including the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation. Below is a comparative summary of the key performance characteristics of different techniques.
| Parameter | This compound (MMPA) via NMR | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Polarimetry |
| Principle | Covalent derivatization of the analyte with MMPA to form diastereomers, which exhibit distinct signals in the NMR spectrum.[1][2] | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[3][4][] | Differential partitioning of volatile enantiomers between a CSP and a carrier gas.[3][6] | Measurement of the rotation of plane-polarized light by a chiral sample.[7][8] |
| Accuracy | High | High to Very High | High to Very High | Moderate to Low |
| Precision | High | High | High | Moderate |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Very High (pg to fg scale) | Low (requires high concentration) |
| Substrate Scope | Compounds with reactive functional groups (e.g., alcohols, amines).[9][10][11] | Broad range of compounds.[3][] | Volatile and thermally stable compounds.[3] | Optically active compounds. |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Development Time | Moderate (derivatization required) | Can be time-consuming to find a suitable CSP and mobile phase.[] | Similar to HPLC. | Rapid |
| Non-destructive | No (sample is derivatized) | Yes | Yes | Yes |
| Information Provided | Enantiomeric ratio, structural information. | Enantiomeric ratio, retention times.[4] | Enantiomeric ratio, retention times. | Optical rotation, can be used to calculate ee if the specific rotation of the pure enantiomer is known.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Enantiomeric Excess Determination using this compound (MMPA) via ¹H NMR
This method involves the conversion of the enantiomeric analyte into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, MMPA. The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.
-
Materials:
-
Chiral analyte (e.g., a secondary alcohol)
-
(R)- or (S)-2-Methoxy-2-methylpropanoic acid (MMPA)
-
Coupling agent (e.g., DCC or EDCI)
-
Acylation catalyst (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
-
Procedure:
-
In an NMR tube, dissolve the chiral analyte (1.0 eq) in the deuterated solvent.
-
Add the enantiomerically pure MMPA (1.1 eq), the coupling agent (1.2 eq), and the catalyst (0.1 eq).
-
Allow the reaction to proceed to completion at room temperature.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Identify a well-resolved proton signal that is distinct for each diastereomer.
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.
-
2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[3][4]
-
Instrumentation:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis).
-
Chiral stationary phase (CSP) column appropriate for the analyte.
-
-
Procedure:
-
Dissolve the analyte in a suitable mobile phase solvent.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the detector.
-
Identify the peaks corresponding to each enantiomer based on their retention times (requires a standard of at least one pure enantiomer or a racemic mixture).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| x 100.
-
3. Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The enantiomeric excess can be determined if the specific rotation of the pure enantiomer is known.[8]
-
Instrumentation:
-
Polarimeter
-
-
Procedure:
-
Prepare a solution of the analyte of a known concentration in a suitable achiral solvent.
-
Fill the polarimeter cell with the solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α_obs).
-
Calculate the specific rotation ([α]) using the formula: [α] = α_obs / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
-
Calculate the enantiomeric excess using the formula: ee (%) = ([α]_sample / [α]_pure_enantiomer) x 100.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for determining enantiomeric excess using MMPA and chiral HPLC.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 11. tcichemicals.com [tcichemicals.com]
Navigating Chiral Purity: A Comparative Guide to NMR Derivatizing Agents
In the precise world of pharmaceutical development and stereoselective synthesis, accurately determining the enantiomeric purity of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. This guide provides a comparative overview of the accuracy of NMR methods using α-methoxy-α-methyl-containing carboxylic acids, with a primary focus on the well-documented α-methoxyphenylacetic acid (MPA) as a close analog to 2-Methoxy-2-methylpropanoic acid (MMPA), and its comparison to the widely used Mosher's acid (MTPA).
While specific, comprehensive studies on this compound (MMPA) as a chiral derivatizing agent are not extensively available in peer-reviewed literature, the principles of its application can be understood through the analysis of its structural analogs. MPA, which features a phenyl group instead of a methyl group at the chiral center, provides a strong basis for comparison against the industry-standard MTPA.
Performance Comparison: MPA vs. MTPA
The effectiveness of a chiral derivatizing agent in NMR spectroscopy is primarily determined by its ability to induce large, well-resolved chemical shift differences (Δδ) between the resulting diastereomers. This separation is crucial for accurate quantification of enantiomeric excess (ee).
Studies comparing MPA and MTPA have highlighted key differences in their performance, largely stemming from their conformational flexibilities.[1][2] MTPA esters are known to exist as a mixture of three main conformers with similar energy levels.[1] This conformational complexity can lead to smaller average chemical shift differences (ΔδRS) between the diastereomeric esters, making the signals more difficult to resolve and potentially reducing the accuracy of the ee determination.[1]
In contrast, MPA esters exhibit a simpler conformational profile, typically with two main conformers.[2] This often results in larger and more reliable ΔδRS values, facilitating clearer separation of diastereomeric signals in the 1H NMR spectrum.[1] Consequently, MPA is often considered a more reliable reagent for the assignment of absolute configuration and the determination of enantiomeric purity for chiral alcohols.[1]
| Chiral Derivatizing Agent | Key Structural Feature | Number of Main Conformers | Typical ΔδRS Values | Reliability for Configuration Assignment |
| MTPA (Mosher's Acid) | Phenyl, Trifluoromethyl | Three | Small[1] | Less reliable due to conformational complexity[1] |
| MPA | Phenyl, Methoxy | Two | Larger than MTPA[1] | More reliable[1] |
| MMPA (projected) | Methyl, Methoxy | Likely two (similar to MPA) | Potentially good resolution | Data not widely available |
Experimental Workflow for Enantiomeric Purity Determination
The following diagram outlines the typical workflow for determining the enantiomeric purity of a chiral alcohol using a chiral derivatizing agent like MMPA or MPA.
Detailed Experimental Protocol
This protocol provides a general method for the derivatization of a chiral secondary alcohol with a carboxylic acid-based CDA for 1H NMR analysis.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol) (~10 mg)
-
(R)- or (S)-2-Methoxy-2-methylpropanoic acid (or other CDA) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) (1 mL)
-
Deuterated chloroform (CDCl3)
-
Standard laboratory glassware and NMR tubes
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and the chiral derivatizing agent (1.1 eq) in anhydrous DCM (1 mL).
-
Add DMAP (0.1 eq) to the solution.
-
In a separate vial, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
-
Derivatization Reaction:
-
Slowly add the DCC solution to the solution containing the alcohol, CDA, and DMAP with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
NMR Sample Preparation and Analysis:
-
Dissolve the resulting crude diastereomeric ester mixture in ~0.6 mL of CDCl3.
-
Transfer the solution to an NMR tube.
-
Acquire a high-resolution 1H NMR spectrum. A spectrometer with a field strength of 400 MHz or higher is recommended to ensure adequate signal dispersion.
-
Identify a set of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are often the most informative.
-
Carefully integrate the chosen signals for each diastereomer (let the integrals be I1 and I2).
-
-
Calculation of Enantiomeric Excess (ee):
-
The enantiomeric excess is calculated using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Conclusion
The use of chiral derivatizing agents remains a fundamental and accessible technique for the determination of enantiomeric purity by NMR. While data on this compound is limited, the analysis of its close analog, MPA, suggests that such reagents can offer advantages in terms of signal resolution and reliability compared to the more conformationally complex MTPA. The choice of CDA will always depend on the specific substrate and experimental conditions, but a foundational understanding of their comparative performance, as outlined in this guide, is essential for obtaining accurate and reproducible results in chiral analysis.
References
A Comparative Guide to Chiral Derivatization Agents: Alternatives to 2-Methoxy-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a critical aspect of chemical analysis. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomers into diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques. While 2-Methoxy-2-methylpropanoic acid (MMPA) is a recognized CDA, a variety of alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of MMPA with two prominent alternatives: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid). The comparison is supported by available experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given analytical challenge.
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA is dictated by several factors, including the nature of the analyte, the analytical technique employed (e.g., NMR, GC-MS, HPLC), and the desired sensitivity. The following table summarizes the key performance characteristics of MMPA, MTPA, and MαNP acid based on available data. It is important to note that a direct head-to-head comparison with identical analytes and conditions is not always available in the literature; therefore, the presented data is a consolidation from various sources.
| Feature | This compound (MMPA) | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) |
| Primary Application | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines. | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] | Determination of enantiomeric excess and absolute configuration of chiral alcohols.[2] |
| Key Structural Feature | Tertiary α-methoxy acid. | Phenyl group and a trifluoromethyl (CF3) group at the α-carbon. | Naphthyl group at the α-carbon. |
| Analytical Technique | NMR, GC-MS | NMR (¹H and ¹⁹F), HPLC | NMR, HPLC |
| Reported NMR Chemical Shift Difference (Δδ) | Generally provides smaller Δδ values compared to MTPA and MαNP acid. | Yields observable but sometimes small Δδ values in ¹H NMR; the CF3 group provides a sensitive probe for ¹⁹F NMR.[3] | The naphthalene moiety induces a strong anisotropic effect, leading to significantly larger Δδ values in ¹H NMR compared to MTPA.[2] |
| Reaction Conditions | Typically requires activation (e.g., conversion to acid chloride) followed by reaction with the chiral analyte in the presence of a base. | The acid chloride (Mosher's acid chloride) is highly reactive and commonly used with a base like pyridine or DMAP.[4] | Esterification is typically carried out using a coupling agent like DCC or by converting the acid to its acid chloride. |
| Advantages | - Lack of α-proton prevents racemization during derivatization.- Simpler structure compared to MTPA and MαNP acid. | - Well-established and widely documented method.- ¹⁹F NMR provides a clean signal for quantification.- Both enantiomers are commercially available. | - Produces large Δδ values in ¹H NMR, facilitating easier and more accurate analysis, especially for complex molecules.- Highly effective for the resolution of diastereomeric esters by HPLC.[2] |
| Disadvantages | - May result in small Δδ values, leading to signal overlap in ¹H NMR.- Less literature available on its performance compared to MTPA. | - Can yield small Δδ values in ¹H NMR, making analysis difficult for some substrates.- The aromatic shielding and deshielding effects can be complex to interpret.[3] | - May be more expensive than other alternatives.- Less commercially available than MTPA. |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. The following are representative protocols for the derivatization of a chiral secondary alcohol with MMPA, MTPA, and MαNP acid for NMR analysis.
Protocol 1: Derivatization with this compound (MMPA)
This protocol outlines a general procedure for the esterification of a chiral secondary alcohol with MMPA.
Materials:
-
Chiral secondary alcohol
-
(R)- or (S)-2-Methoxy-2-methylpropanoic acid (MMPA)
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Activation of MMPA:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve MMPA (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the MMPA acid chloride.
-
-
Esterification:
-
In a separate flame-dried flask, dissolve the chiral secondary alcohol (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine or DMAP (1.5 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of the freshly prepared MMPA acid chloride in anhydrous DCM dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by flash column chromatography on silica gel.
-
-
NMR Analysis:
-
Prepare separate NMR samples of the diastereomeric esters in a suitable deuterated solvent.
-
Acquire ¹H NMR spectra for each diastereomer.
-
Compare the chemical shifts of corresponding protons in the two diastereomeric esters to determine the enantiomeric excess and absolute configuration.
-
Protocol 2: Derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid)
This protocol describes the widely used method for preparing Mosher's esters for NMR analysis.
Materials:
-
Chiral secondary alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (e.g., 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC or ¹H NMR).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the ester linkage to determine the absolute configuration based on the established Mosher's model.
-
Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each diastereomer.
-
Protocol 3: Derivatization with 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)
This protocol provides a general procedure for the esterification of a chiral secondary alcohol with MαNP acid.
Materials:
-
Chiral secondary alcohol
-
(R)- or (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
In a flame-dried round-bottom flask, dissolve the chiral secondary alcohol (1 equivalent), MαNP acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by flash column chromatography on silica gel.
-
-
NMR Analysis:
-
Prepare separate NMR samples of the purified diastereomeric esters in a suitable deuterated solvent.
-
Acquire ¹H NMR spectra for each diastereomer.
-
Compare the chemical shifts of corresponding protons and calculate the Δδ values (Δδ = δR - δS) to determine the absolute configuration and enantiomeric excess. The larger Δδ values provided by the MαNP moiety often lead to more straightforward spectral analysis.[2]
-
Visualizing the Workflow
The general process of using chiral derivatizing agents for NMR analysis can be visualized as a straightforward workflow.
References
A Comparative Guide to the Cross-Validation of 2-Methoxy-2-methylpropanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 2-Methoxy-2-methylpropanoic acid is critical for robust and reliable study outcomes. The choice of analytical methodology can significantly impact data quality. This guide provides an objective comparison of two prevalent analytical techniques for the analysis of short-chain carboxylic acids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methods for structurally similar compounds, providing a framework for the analysis of this compound.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical technique for this compound depends on various factors, including the required sensitivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS based on the analysis of short-chain fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.998[1][2] |
| Accuracy (% Recovery) | 90-110% | 92-120%[1][2] |
| Precision (% RSD) | < 15% | < 15%[1][2] |
| Limit of Quantification (LOQ) | Low µM range | Low to sub-µM range[1] |
| Derivatization | Typically required | Optional, but can improve performance[3] |
| Sample Throughput | Lower | Higher |
| Matrix Effects | Less prone | More susceptible |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical results. The following sections outline generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of polar compounds like this compound necessitates a derivatization step to increase volatility and thermal stability.[4] Silylation and alkylation are common derivatization approaches for carboxylic acids.[4][5]
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Vortex and heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can often analyze short-chain carboxylic acids directly, though derivatization can sometimes be employed to enhance sensitivity and chromatographic retention.[1][3]
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an appropriate internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters: Optimized for the specific analyte, including precursor and product ions for Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Decision Process
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and a decision-making schematic for method selection.
Caption: Experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
2-Methoxy-2-methylpropanoic Acid: An Evaluation for Chiral Derivatization in Comparative Studies
Introduction
In the field of stereochemistry, the determination of enantiomeric purity and the assignment of absolute configuration are critical for the development of pharmaceuticals, agrochemicals, and other bioactive molecules. Chiral derivatizing agents (CDAs) are indispensable tools in this regard, converting enantiomers into diastereomers that can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While a variety of CDAs are commercially available and extensively documented, this guide explores the potential utility of 2-Methoxy-2-methylpropanoic acid in comparative studies of chiral compounds.
This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of chiral derivatizing agents and to evaluate novel candidates for their specific applications.
Comparative Landscape of Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is primarily assessed by its ability to induce significant chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers. Larger Δδ values facilitate more accurate and reliable determination of enantiomeric excess (% ee). The most widely recognized CDA is α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. Other notable agents include α-methoxyphenylacetic acid (MPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP).
A study by Riguera et al. has shown that MPA can produce larger Δδ values and more dependable absolute configuration assignments than MTPA when analyzing secondary alcohols.[1] Furthermore, the naphthyl group in MαNP exerts a stronger anisotropic effect compared to the phenyl group in MTPA, leading to even greater chemical shift differences.[1]
Probing the Utility of this compound
A comprehensive review of the scientific literature reveals a notable absence of studies utilizing this compound as a chiral derivatizing agent for the determination of enantiomeric excess or absolute configuration. While structurally related to effective CDAs, the replacement of the phenyl or naphthyl group with a methyl group appears to significantly diminish the anisotropic effects necessary for effective chiral discrimination in NMR spectroscopy. The aromatic moieties in established CDAs like MTPA, MPA, and MαNP are crucial for inducing the differential shielding of nearby protons in the diastereomeric derivatives, leading to observable differences in their chemical shifts. The methyl group in this compound lacks the requisite magnetic anisotropy to perform this function effectively.
Consequently, there is no available experimental data to present in a comparative table, nor are there established protocols for its use in this context.
Experimental Workflow for Chiral Derivatization
For the purpose of illustrating the general process, the following diagram outlines a typical experimental workflow for the use of a chiral derivatizing agent. This workflow would be applicable if this compound were to be investigated as a novel CDA.
Conclusion
Based on the current body of scientific literature, this compound is not a recognized or utilized chiral derivatizing agent for the comparative analysis of chiral compounds. The absence of an aromatic ring system, which is a key feature of established agents like MTPA, MPA, and MαNP, suggests that it would not be effective in inducing the necessary chemical shift nonequivalence for accurate NMR-based determination of enantiomeric excess. Researchers seeking a suitable chiral derivatizing agent are advised to consider well-established and validated options for which extensive data and protocols are available. Further investigation into novel CDAs should focus on structures that incorporate moieties capable of generating strong magnetic anisotropy.
References
The Superior Performance of 2-Methoxy-2-arylpropanoic Acids in Chiral Analysis
In the landscape of chiral chemistry, the precise determination of enantiomeric excess and absolute configuration is paramount for researchers, scientists, and drug development professionals. Chiral derivatizing agents (CDAs) are indispensable tools in this endeavor, converting enantiomers into diastereomers that can be distinguished by common analytical techniques like NMR spectroscopy and HPLC. Among the various CDAs available, 2-methoxy-2-arylpropanoic acids, particularly 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have demonstrated significant advantages over other chiral acids, including the widely used Mosher's acid (MTPA) and α-methoxy-α-phenylacetic acid (MPA). This guide provides an objective comparison, supported by experimental data, to highlight these advantages. While direct comparative data for 2-Methoxy-2-methylpropanoic acid is limited, the principles and advantages demonstrated by its close structural analog, MαNP acid, are highly relevant.
Key Advantages in NMR Spectroscopy
The primary advantage of MαNP acid in NMR spectroscopy is its ability to induce larger chemical shift differences (Δδ) between the signals of the resulting diastereomers.[1][2] This is attributed to the stronger anisotropic effect of the naphthyl group compared to the phenyl group in MTPA and MPA.[1][2] Larger Δδ values lead to more accurate integration of signals, enabling a more reliable determination of enantiomeric excess (ee).
Superior Resolution in HPLC
When used for the derivatization of racemic alcohols, MαNP acid often yields diastereomeric esters that are more easily separated by high-performance liquid chromatography (HPLC) on a standard silica gel column.[3][4][5][6][7] In a notable example, the diastereomeric esters formed from racemic menthol and MαNP acid were readily separated by HPLC, while the corresponding MTPA esters were not.[1] This superior separation capability is crucial for both analytical determination of enantiomeric purity and for the preparative resolution of enantiomers.
Data Presentation: Performance Comparison of Chiral Derivatizing Agents
The following tables summarize the quantitative data that underscores the superior performance of MαNP acid.
Table 1: Comparison of HPLC Separation Factors (α) for Diastereomeric Esters of Menthol
| Chiral Derivatizing Agent | Separation Factor (α) | Resolution (Rs) | Observation |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | 1.83 | 2.26 | Baseline separation [1][2] |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Not Separable | - | Diastereomers co-elute[1] |
Table 2: Qualitative Comparison of ¹H NMR Chemical Shift Differences (Δδ)
| Chiral Derivatizing Agent | Relative Magnitude of Δδ | Reliability of Absolute Configuration Determination |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Much Larger | More Reliable [1][2] |
| α-Methoxy-α-phenylacetic acid (MPA) | Larger than MTPA | More reliable than MTPA for secondary alcohols[1] |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Smaller | Less Reliable[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Esterification of a Racemic Alcohol with (S)-(+)-MαNP Acid
This protocol describes the formation of diastereomeric esters for subsequent analysis.
Materials:
-
Racemic alcohol (e.g., pent-3-en-2-ol) (1.0 eq)
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (1.1 eq)[4]
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)[4]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)[4]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the racemic alcohol and (S)-(+)-MαNP acid in anhydrous dichloromethane.[4]
-
Add the catalytic amount of DMAP to the solution.[4]
-
Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.[4]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.[4]
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.[4]
-
The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]
Protocol 2: ¹H NMR Analysis of Diastereomeric Esters
This protocol details the procedure for determining enantiomeric excess using NMR.
Materials:
-
Purified diastereomeric ester mixture (10-20 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Accurately weigh the purified diastereomeric ester mixture and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Carefully integrate the well-resolved signals corresponding to the two diastereomers.
-
Calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of the original alcohol, using the formula: d.e. (%) = [(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)] x 100
Protocol 3: HPLC Analysis of Diastereomeric Esters
This protocol outlines the separation of the diastereomeric esters by HPLC.
Materials:
-
Purified diastereomeric ester mixture
-
HPLC-grade hexane
-
HPLC-grade ethyl acetate
-
HPLC system with a UV detector
-
Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Prepare a mobile phase of hexane and ethyl acetate. A typical starting gradient could be 98:2 (hexane:ethyl acetate), which can be optimized as needed.
-
Dissolve a small amount of the diastereomeric ester mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The two diastereomers should elute at different retention times.
-
The enantiomeric excess can be determined by the relative peak areas of the two diastereomers using the formula: e.e. (%) = [(Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak)] x 100
Mandatory Visualization
Caption: Experimental workflow for ee determination.
References
- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Experimental Reproducibility: A Comparative Guide to 2-Methoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of 2-Methoxy-2-methylpropanoic Acid and Alternatives
The selection of a building block in chemical synthesis is often a trade-off between reactivity, stability, and cost. Below is a comparison of this compound with potential alternatives. The performance indicators are based on general chemical principles and data from related compounds.
| Feature | This compound | 2-(Aminooxy)-2-methylpropanoic Acid | 2-Hydroxy-2-methylpropanoic Acid |
| Primary Application | Synthetic building block in drug discovery. | Intermediate for antibiotics (e.g., Ceftazidime, Aztreonam), bioconjugation.[1] | Precursor for polymers and other organic molecules. |
| Key Functional Group | Methoxy | Aminooxy | Hydroxyl |
| Reactivity | Moderately reactive ether and carboxylic acid functionalities. | Highly reactive aminooxy group for oxime ligation.[1] | Reactive hydroxyl and carboxylic acid groups. |
| Potential for Side Reactions | Ether cleavage under harsh acidic conditions. | Formation of multiple products if other carbonyls are present. | Oxidation of the hydroxyl group. |
| Commercial Availability | Available from several chemical suppliers. | Commonly available as its hydrochloride salt.[1] | Widely available. |
| Factors Affecting Reproducibility | Purity of starting material, reaction temperature, and pH control. | Purity, pH of the reaction medium for oxime formation, and catalyst presence. | Purity, catalyst choice for esterification or amidation. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring reproducibility. Below are representative protocols for the use of this compound in a common synthetic transformation and a method for its characterization.
Protocol 1: Amide Bond Formation using this compound
This protocol describes a general procedure for coupling this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Characterization of this compound
Accurate characterization of starting materials is a prerequisite for reproducible experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Expected signals would include a singlet for the two methyl groups, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include carbons of the methyl groups, the quaternary carbon, the methoxy carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the compound with 100-200 mg of dry KBr powder and press into a pellet.
-
Acquisition: Obtain the IR spectrum. Expect characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, and C-O stretches of the ether and carboxylic acid.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Obtain the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak corresponding to the mass of the compound.
Visualizing Experimental Workflows and Pathways
To further aid in the design of reproducible experiments, the following diagrams illustrate a general workflow for chemical synthesis and a relevant biological pathway where a derivative of this compound might act.
A generalized workflow for a chemical synthesis experiment.
A hypothetical signaling pathway targeted by a drug candidate.
Conclusion
While specific data on the reproducibility of experiments using this compound is limited, researchers can enhance the consistency of their results by adhering to detailed experimental protocols, ensuring the purity of their reagents, and carefully controlling reaction conditions. By understanding the chemical properties of this compound and its potential alternatives, scientists and drug development professionals can make informed decisions to advance their research with greater confidence in the reliability of their findings.
References
Safety Operating Guide
Personal protective equipment for handling 2-Methoxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 2-Methoxy-2-methylpropanoic acid, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, adherence to stringent PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[1] An eyewash station and safety shower should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is advised. |
| Respiratory Protection | Respirator | Not typically required when handled in a fume hood. If vapors are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound:
Caption: This diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Fume Hood Operation: Perform all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors.
-
Handling:
-
Post-Handling:
-
Decontaminate the work surface after use.
-
Properly dispose of any contaminated materials (e.g., pipette tips, weighing paper) in the designated chemical waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Pathway:
Caption: This flowchart provides a clear decision-making process for the proper segregation and disposal of waste containing this compound.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1] This is typically handled through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain.
-
By adhering to these safety and handling protocols, you can significantly minimize the risks associated with the use of this compound in your research and development activities. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
